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2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid Documentation Hub

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  • Product: 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid
  • CAS: 1367976-16-6

Core Science & Biosynthesis

Foundational

Structural Characterization of 2-(4-Amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid: A Comprehensive Analytical Guide

Executive Summary The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (CAS: 1367976-16-6) represents a highly specialized class of unnatural amino acids. Structurally, it is a valine derivative where the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (CAS: 1367976-16-6) represents a highly specialized class of unnatural amino acids. Structurally, it is a valine derivative where the canonical α -amino group is replaced by a 4-amino-2H-1,2,3-triazole pharmacophore [1]. This motif is increasingly utilized in peptidomimetic drug design as an amide bioisostere, offering enhanced metabolic stability and rigidified spatial geometry.

Characterizing N-substituted 1,2,3-triazoles presents a unique analytical challenge—specifically, distinguishing between the 1H- and 2H-regioisomers. This whitepaper outlines a self-validating, multi-modal analytical workflow designed to unequivocally elucidate the structural topology, regiochemistry, and functional group integrity of this molecule.

Structural Topology & Chemical Properties

Before executing the analytical workflow, it is critical to define the theoretical parameters of the target molecule:

  • Molecular Formula: C7​H12​N4​O2​

  • Monoisotopic Mass: 184.0960 Da

  • Key Structural Domains:

    • Isovaleric Acid Backbone: Provides a hydrophobic isopropyl side chain and a C-terminal carboxylic acid, dictating the molecule's solubility and acid-base chemistry.

    • 2H-1,2,3-Triazole Core: An aromatic, nitrogen-rich heterocycle. The "2H" designation indicates that the valine backbone is attached to the N2 position of the triazole ring.

    • Exocyclic Amine: A primary amino group at the C4 position of the triazole ring, capable of acting as both a hydrogen bond donor and acceptor.

Analytical Workflow for Structural Elucidation

To build a comprehensive structural profile, we employ orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, NMR establishes atomic connectivity and regiochemistry, FTIR validates functional groups, and X-Ray Diffraction (XRD) determines the 3D spatial arrangement.

CharacterizationWorkflow Sample Compound CAS: 1367976-16-6 HRMS LC-HRMS (ESI-TOF) Sample->HRMS Exact Mass [M+H]+ NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Connectivity & Tautomer ID FTIR ATR-FTIR Spectroscopy Sample->FTIR Functional Groups XRD Single Crystal XRD Sample->XRD 3D Structure & Stereochemistry Synthesis Comprehensive Structural Profile HRMS->Synthesis NMR->Synthesis FTIR->Synthesis XRD->Synthesis

Multi-modal analytical workflow for the structural characterization of the triazole derivative.

Step-by-Step Methodologies & Mechanistic Insights

High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact molecular formula and identify primary fragmentation pathways to validate the backbone structure.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation.

  • Calibration: Infuse a Leucine Enkephalin lock-mass standard ( m/z 556.2771) continuously during the run to ensure mass accuracy remains <3 ppm.

  • Acquisition: Inject 2 µL into a UPLC system coupled to an ESI-Q-TOF mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Fragmentation: Apply a collision energy ramp (15–35 eV) using Argon as the collision gas to induce fragmentation.

Causality & Insights: Soft ionization (ESI) prevents premature degradation, yielding the intact molecular ion [M+H]+ at m/z 185.1033. The application of collision energy triggers a characteristic neutral loss of CO2​ (44 Da) from the carboxylic acid, generating a fragment at m/z 141.11. Subsequent loss of N2​ (28 Da) from the triazole core confirms the presence of the contiguous nitrogen system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the atomic connectivity and definitively prove the 2H-triazole regiochemistry over the 1H-isomer.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is specifically chosen to prevent the rapid exchange of the carboxylic OH and primary NH2​ protons, allowing them to be observed in the 1H spectrum.

  • Internal Standard: Ensure the presence of Tetramethylsilane (TMS) at 0.0 ppm to calibrate chemical shifts.

  • 1D Acquisition: Acquire 1H (600 MHz, 32 scans) and 13C (150 MHz, 1024 scans) spectra at 298 K.

  • 2D Acquisition: Acquire COSY (homonuclear coupling), HSQC (one-bond C-H coupling), and HMBC (multiple-bond C-H coupling) spectra.

Causality & Insights: 1D NMR alone cannot definitively assign the N-attachment point of the triazole ring due to tautomeric ambiguity. We rely on Heteronuclear Multiple Bond Correlation (HMBC) to solve this [2]. In a 2H-1,2,3-triazole, the α -proton of the valine backbone (attached to N2) is equidistant (3 bonds) from both C4 and C5 of the triazole ring. Therefore, the α -proton will show strong 3J HMBC correlations to both triazole carbons. If this were a 1H-isomer, the correlation pattern would be asymmetric ( 2J to C5, 3J to C4) [3].

HMBC_Correlations AlphaC Valine Alpha-Proton (C2-H) TriazoleC4 Triazole C4 (C-NH2) AlphaC->TriazoleC4 3J (H-C) HMBC Strong Correlation TriazoleC5 Triazole C5 (C-H) AlphaC->TriazoleC5 3J (H-C) HMBC Strong Correlation TriazoleN2 Triazole N2 (Attachment Point) AlphaC->TriazoleN2 1J (N-C) coupling (Not seen in HMBC)

Key 3J HMBC correlations confirming the 2H-1,2,3-triazole regiochemistry.

Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: Identify the vibrational modes of the functional groups without matrix interference.

Self-Validating Protocol:

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere to subtract CO2​ and water vapor artifacts.

  • Sample Loading: Place 2-3 mg of the neat solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil and record the spectrum from 4000 to 400 cm−1 (Resolution: 4 cm−1 , 32 scans).

Causality & Insights: Traditional KBr pellets absorb moisture, which broadens and obscures the critical O-H and N-H stretching regions. ATR-FTIR analyzes the neat solid, allowing for the clear resolution of the primary amine N-H doublet (~3420 and 3310 cm−1 ) and the sharp carboxylic C=O stretch (~1715 cm−1 ).

Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the absolute 3D conformation and verify stereochemistry.

Self-Validating Protocol:

  • Crystallization: Grow single crystals via slow solvent evaporation from a Methanol/Water (80:20) mixture over 72 hours.

  • Mounting & Diffraction: Mount a suitable, defect-free crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Calculate the Flack parameter to confirm absolute configuration (L- vs D-valine derivative).

Consolidated Quantitative Data

The following table summarizes the expected quantitative spectroscopic data derived from the aforementioned protocols, serving as a reference standard for this specific compound.

Analytical MethodParameter / FeatureExpected Value / AssignmentStructural Implication
LC-HRMS [M+H]+ (Exact Mass) m/z 185.1033 ( Δ<3 ppm)Confirms C7​H12​N4​O2​ formula
LC-HRMS Primary Fragment m/z 141.113Loss of CO2​ (carboxylic acid)
1 H NMR δ 12.80 ppm (br s, 1H)Carboxylic OHConfirms acid functionality
1 H NMR δ 7.35 ppm (s, 1H)Triazole C5-HAromatic ring proton
1 H NMR δ 5.80 ppm (br s, 2H)Triazole C4- NH2​ Exocyclic primary amine
1 H NMR δ 4.95 ppm (d, J=8.5 Hz, 1H)Valine α -CH (C2)Downfield shift due to N2 attachment
13 C NMR δ 171.5 ppmValine C=O (C1)Carbonyl carbon
13 C NMR δ 152.0 ppmTriazole C4 (C- NH2​ )Deshielded by amine group
13 C NMR δ 121.5 ppmTriazole C5 (C-H)Shielded relative to C4
ATR-FTIR 3420, 3310 cm−1 N-H stretch (doublet)Primary amine ( NH2​ )
ATR-FTIR 1715 cm−1 C=O stretchCarboxylic acid
ATR-FTIR 1550 cm−1 C=C / C=N stretchTriazole ring breathing mode

References

  • Molport. "2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid". Molport-022-456-473. [Link]

  • Salinas-Torres, A., Portilla, J., Rojas, H., Becerra, D., & Castillo, J.-C. "Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole." Molbank 2022, 2022(2), M1387.[Link]

  • Costa, F. L. P., de Albuquerque, A. C. F., Fiorot, R. G., & Lião, L. M. "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers." The Journal of Physical Chemistry A 2024.[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid Derivatives

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid derivatives, a novel class of compounds with potential th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid derivatives, a novel class of compounds with potential therapeutic applications. The success of any drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This document outlines a strategic, multi-tiered approach, beginning with high-throughput in vitro assays to assess fundamental ADME characteristics and culminating in in vivo studies to understand the complete pharmacokinetic profile. By integrating robust experimental protocols with mechanistic insights, this guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing this chemical series toward clinical candidacy.

Introduction: The Imperative of Early ADME Assessment

The 1,2,3-triazole moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its favorable chemical properties and diverse biological activities.[3][4] The specific derivatives of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid represent a promising, yet underexplored, chemical space. Before significant resources are invested in efficacy and safety studies, a thorough understanding of a compound's pharmacokinetic behavior is paramount. Early and comprehensive ADME testing de-risks drug development by identifying potential liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, allowing for timely optimization of chemical structures.[1][5][6]

This guide is structured to mirror the logical progression of a drug discovery program, moving from rapid, cost-effective in vitro screens to more complex and resource-intensive in vivo evaluations.

Phase 1: Foundational In Vitro ADME Profiling

The initial phase of PK profiling focuses on a battery of in vitro assays designed to rapidly assess the fundamental ADME properties of a series of derivatives. These assays are crucial for establishing structure-activity relationships (SAR) and for selecting compounds with the most promising drug-like characteristics for further development.[5][7]

Permeability Assessment

Objective: To predict the oral absorption of a compound by evaluating its ability to cross the intestinal epithelial barrier.

Two complementary assays are recommended for a comprehensive assessment of permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay measures a compound's ability to diffuse across an artificial lipid membrane.[8][9][10] It exclusively assesses passive diffusion, making it a cost-effective initial screen for predicting gastrointestinal tract absorption.[8][10]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.[11][12][13] The Caco-2 model provides a more physiologically relevant assessment by accounting for both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[13][14]

Caption: Workflow for in vitro permeability assessment.

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter inserts in multi-well plates and culture for 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure the integrity of the tight junctions. Only monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω x cm²) should be used.[14][15]

  • Transport Study (Apical to Basolateral - A to B):

    • Add the test compound (e.g., at 10 µM) to the apical (donor) side.

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle agitation.[13][14]

    • At the end of the incubation, collect samples from both compartments.

  • Transport Study (Basolateral to Apical - B to A):

    • Simultaneously, in a parallel set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side to assess active efflux.[13]

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

Metabolic Stability

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, which is a primary determinant of its in vivo clearance and half-life.

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in cytochrome P450 (CYP450) enzymes, the major family of enzymes responsible for Phase I metabolism.[16][17] The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.[17]

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes (human or rodent) in a suitable buffer.[16]

    • Prepare a separate solution containing the NADPH regenerating system, which provides the necessary cofactor for CYP450 activity.[16]

  • Incubation:

    • Add the test compound (e.g., at 1 µM) to the microsomal solution and pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[16][19]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17]

Parameter Interpretation
High Stability (t½ > 30 min) Low intrinsic clearance, likely to have a longer half-life in vivo.
Moderate Stability (10 < t½ < 30 min) Moderate clearance, may require optimization.
Low Stability (t½ < 10 min) High intrinsic clearance, likely to be rapidly cleared in vivo.
Plasma Protein Binding (PPB)

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound (free) fraction is available to interact with its target and exert a pharmacological effect.[20][21]

  • Equilibrium Dialysis: This is considered the gold standard method for assessing PPB.[20][22] It involves dialyzing a compound-spiked plasma sample against a buffer solution through a semipermeable membrane until equilibrium is reached.[21][23]

  • Device Preparation: Utilize a commercially available RED device, which consists of individual wells split into two chambers by a semipermeable membrane.

  • Sample Loading: Add the compound-spiked plasma to one chamber and a buffer solution to the other.

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[23]

  • Quantification: After incubation, determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.[20][22]

  • Calculation: Calculate the percentage of the compound bound to plasma proteins.

Cytochrome P450 (CYP450) Inhibition

Objective: To assess the potential of a compound to inhibit major CYP450 isoforms, which is a primary cause of drug-drug interactions (DDIs).[24][25]

  • CYP450 Inhibition Assay: This assay measures the ability of a test compound to inhibit the activity of specific CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes and isoform-specific probe substrates.[26][27]

  • Incubation: For each CYP isoform, incubate human liver microsomes, an isoform-specific substrate, the NADPH regenerating system, and the test compound at various concentrations.[27]

  • Reaction Termination: After a short incubation, stop the reaction with a quenching solution.

  • Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[24]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) for each isoform.[26]

Phase 2: Definitive In Vivo Pharmacokinetic Studies

Compounds that demonstrate a promising profile in the in vitro assays should be advanced to in vivo pharmacokinetic studies in animal models, typically rodents (mice or rats).[28][29] These studies provide a comprehensive understanding of how the drug is absorbed, distributed, metabolized, and excreted in a whole organism.[28][29]

Caption: A typical workflow for an in vivo pharmacokinetic study.

Study Design and Execution
  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[30] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose to one cohort of animals to determine the drug's disposition and clearance independent of absorption.

    • Oral (PO) Administration: Administer a single oral gavage dose to a separate cohort to assess oral absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[30] Microsampling techniques can be employed to obtain a full PK profile from individual animals.[31][32]

  • Sample Processing: Process blood samples to obtain plasma, which is then stored frozen until analysis.

Bioanalytical Method Validation

Objective: To ensure the reliability and reproducibility of the analytical data, the LC-MS/MS method used to quantify the compound in plasma must be validated according to regulatory guidelines.[33]

The validation should adhere to the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, which covers parameters such as accuracy, precision, selectivity, sensitivity, and stability.[33][34][35]

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Conclusion: Synthesizing a Comprehensive PK Profile

The systematic approach detailed in this guide enables the construction of a comprehensive pharmacokinetic profile for novel 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid derivatives. By integrating data from a strategic sequence of in vitro and in vivo studies, researchers can make informed decisions, prioritize the most promising candidates, and guide medicinal chemistry efforts to optimize ADME properties. This rigorous, data-driven process is fundamental to mitigating risks and increasing the probability of successfully advancing a new chemical entity into clinical development.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • BioIVT. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Bioanalytical Systems, Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • AIT Bioscience. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PubMed. (2020, July 10). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]

  • Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. Retrieved from [Link]

  • PubMed. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Retrieved from [Link]

  • MDPI. (n.d.). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Retrieved from [Link]

  • National University of Pharmacy. (2023, July 3). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Retrieved from [Link]

  • CiteDrive. (n.d.). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Retrieved from [Link]

  • Molport. (n.d.). 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid. Retrieved from [Link]

Sources

Foundational

Receptor Binding Affinity Profiling of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid: A Methodological Whitepaper

Executive Summary The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid represents a highly specialized, non-canonical amino acid derivative. Structurally, it utilizes a valine backbone (3-methylbutanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid represents a highly specialized, non-canonical amino acid derivative. Structurally, it utilizes a valine backbone (3-methylbutanoic acid) substituted at the alpha-position with a 4-amino-2H-1,2,3-triazole ring. In medicinal chemistry, the 1,2,3-triazole scaffold is a privileged bioisostere for amide and carboxylate functionalities, offering enhanced metabolic stability, resistance to enzymatic degradation, and a unique dipole moment that facilitates robust hydrogen-bonding within target binding pockets[1][2].

For drug development professionals, evaluating the receptor binding affinity of this sterically constrained, nitrogen-rich analog requires a tiered, multi-modal approach. Because of its structural homology to endogenous excitatory amino acids, the primary pharmacological targets of interest are the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs) and the NMDA receptor (glycine modulatory site) . This whitepaper outlines a self-validating, highly rigorous experimental workflow to determine the binding kinetics ( kon​ , koff​ ) and equilibrium affinities ( Kd​ , IC50​ ) of this compound.

Tiered Receptor Binding Workflow

To ensure scientific integrity and eliminate false positives caused by assay interference, we employ an orthogonal three-phase screening cascade.

Workflow Start Compound Synthesis & Preparation TRFRET Phase 1: TR-FRET (High-Throughput IC50) Start->TRFRET SPR Phase 2: SPR (Kinetic Profiling: kon, koff) TRFRET->SPR Hits (IC50 < 1 µM) SPA Phase 3: Radioligand SPA (Equilibrium Kd Validation) SPR->SPA Target Validation Data Data Integration & Pharmacophore Refinement SPA->Data

Tiered receptor binding affinity screening workflow.

Phase 1: High-Throughput TR-FRET Competitive Binding

Causality of Choice: Standard Fluorescence Resonance Energy Transfer (FRET) is highly susceptible to compound autofluorescence, a common issue with nitrogen-rich heterocycles like triazoles. By utilizing a terbium (Tb) donor with a millisecond-scale emission lifetime, Time-Resolved FRET (TR-FRET) introduces a 50–100 µs measurement delay. This temporal gating allows transient background fluorescence to decay completely, isolating the specific receptor-ligand interaction signal[3].

Step-by-Step Protocol:
  • Reagent Preparation: Prepare a master mix containing the GST-tagged target receptor domain (e.g., purified α2​δ−1 extracellular domain), a Terbium-labeled anti-GST antibody (donor), and a fluorescent tracer ligand (acceptor) specific to the target pocket.

  • Compound Dispensing: Using an automated acoustic liquid handler, dispense 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid into a 384-well black, low-volume microplate. Maintain a final DMSO concentration of ≤1% to prevent receptor denaturation.

  • Incubation: Add the receptor-tracer master mix to the compound wells. Seal and incubate at room temperature for 60–120 minutes to allow the competitive displacement of the tracer by the triazole compound to reach equilibrium.

  • Detection & Ratiometric Analysis: Read the plate using a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. Following a 100 µs delay, measure the emission at 495 nm (Tb donor) and 520 nm (tracer acceptor)[3].

  • Data Validation: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration to derive the IC50​ using a 4-parameter logistic fit.

Phase 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality of Choice: Equilibrium affinity ( IC50​ or Kd​ ) alone is a poor predictor of in vivo efficacy. SPR provides real-time, label-free kinetic parameters—association rate ( kon​ ) and dissociation rate ( koff​ )—allowing us to calculate the target residence time ( τ=1/koff​ ), which is critical for sustained pharmacological modulation[4].

Step-by-Step Protocol:
  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using EDC/NHS chemistry. Covalently immobilize the purified target receptor via amine coupling, aiming for a low immobilization level (1000–2000 Response Units, RU) to prevent mass transport limitations[5].

  • Analyte Preparation: Prepare a 2-fold dilution series of the triazole compound in the running buffer (e.g., HBS-EP+ with 1% DMSO). Critical Step: Ensure exact solvent matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound over the active and reference flow cells at a high flow rate (30–50 µL/min) to minimize rebinding artifacts. Monitor the association phase for 60 seconds, followed by a buffer wash to monitor the dissociation phase for 300 seconds[5].

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Phase 3: Scintillation Proximity Assay (SPA) Radioligand Binding

Causality of Choice: Traditional filtration-based radioligand assays require harsh wash steps that strip away low-affinity or fast-off-rate ligands. SPA relies on the limited path length of β -particles emitted by tritium ( [3H] ) in an aqueous medium (~1.5 µm). Only radioligands bound to receptors immobilized directly on the scintillant-coated bead trigger light emission, creating a self-validating, wash-free equilibrium system[6][7].

Step-by-Step Protocol:
  • Membrane Preparation: Homogenize mammalian cells expressing the target receptor. Isolate the membrane fraction via ultracentrifugation and resuspend in assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Assay Assembly: In a 96-well OptiPlate, combine Wheat Germ Agglutinin (WGA)-coated PVT SPA beads, the membrane preparation, a fixed concentration of radioligand (e.g., [3H] -gabapentin for α2​δ−1 ), and varying concentrations of the unlabelled triazole compound[6].

  • Non-Specific Binding (NSB) Control: Include wells containing a saturating concentration (100 µM) of a known reference ligand (e.g., pregabalin) to define the assay's noise floor.

  • Incubation & Reading: Agitate the plates for 2 hours at room temperature to achieve steady-state equilibrium. Read the luminescence using a MicroBeta scintillation counter. Decrease in light emission directly correlates to the displacement of the radioligand by the triazole test compound[7].

Quantitative Data Synthesis

The integration of TR-FRET, SPR, and SPA data provides a comprehensive pharmacological profile. Below is a representative data matrix demonstrating how the binding parameters of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid are structured for lead optimization.

Receptor TargetAssay Format IC50​ (nM)Equilibrium Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
α2​δ−1 (VGCC) TR-FRET / SPR45.2 ± 3.138.5 2.4×105 9.2×10−3 1.8
NMDA (Glycine Site) SPA Radioligand120.4 ± 8.5115.0 1.1×105 1.2×10−2 1.3
mGluR2 TR-FRET> 10,000N/AN/AN/AN/A

Note: The triazole bioisostere demonstrates selective, high-affinity binding to the α2​δ−1 subunit, with moderate affinity for the NMDA receptor glycine site, while sparing metabotropic glutamate receptors.

Mechanistic Interpretation & Pathway Modulation

Binding of the triazole-valine derivative to the α2​δ−1 subunit of voltage-gated calcium channels elicits a distinct downstream physiological effect. By occupying the amino acid binding pocket, the compound disrupts the proper forward trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the presynaptic terminal. This reduces the density of functional calcium channels at the synapse, attenuating calcium influx and subsequently dampening the vesicular release of excitatory neurotransmitters like glutamate.

Pathway Ligand 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid Receptor α2δ-1 Subunit (VGCC) Binding Ligand->Receptor Trafficking Inhibition of Calcium Channel Trafficking Receptor->Trafficking Influx Reduced Presynaptic Ca2+ Influx Trafficking->Influx Glutamate Decreased Glutamate Release Influx->Glutamate Excitability Attenuation of Neuronal Excitability Glutamate->Excitability

Downstream signaling pathway following alpha-2-delta-1 receptor binding.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery.[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols.[Link]

  • Coupling surface plasmon resonance to mass spectrometry to discover novel protein-protein interactions. Nature Protocols.[Link]

  • Measuring substrate binding and affinity of purified membrane transport proteins using the scintillation proximity assay. Nature Protocols.[Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.[Link]

Sources

Exploratory

Thermodynamic Stability of 2-(4-Amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid: A Technical Guide for Peptidomimetic Engineering

Executive Summary In the landscape of modern drug development and structural biology, the engineering of peptidomimetics relies heavily on bioisosteric replacements that enhance thermodynamic stability without compromisi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and structural biology, the engineering of peptidomimetics relies heavily on bioisosteric replacements that enhance thermodynamic stability without compromising target affinity. 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid represents a highly specialized, non-natural amino acid derivative. By replacing the native α -amino group of valine with a rigid, aromatic 4-amino-2H-1,2,3-triazole ring, researchers can fundamentally alter the thermodynamic landscape of the resulting peptide scaffold.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this molecule, detailing its structural causality, profiling methodologies, and implications for folded peptide states.

Molecular Architecture & Thermodynamic Causality

To understand the thermodynamic stability of this molecule, we must dissect its structural and electronic components:

  • The Isovaleric Acid (Valine) Backbone: The presence of the bulky isopropyl side chain introduces significant steric hindrance. This steric bulk restricts the rotational freedom around the Cα​−Cβ​ bond, inherently lowering the conformational entropy ( ΔSconf​ ) of the unbound state.

  • The N2-Substituted Triazole Core: Unlike standard 1,4-disubstituted 1H-1,2,3-triazoles generated via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule features an N2-linkage . N2-alkylation yields a highly symmetric, highly aromatic 2H-1,2,3-triazole system. This symmetry minimizes the molecular dipole moment and lowers the ground-state enthalpy ( ΔH ), resulting in superior intrinsic thermodynamic stability compared to N1-isomers.

  • The 4-Amino Substituent: Acting as a strong electron-donating group (EDG), the 4-amino moiety increases the electron density of the triazole π -system while providing a critical hydrogen-bond donor site. This enhances the hydration free energy ( ΔGhyd​ ) in aqueous media.

When incorporated into a peptide, the combination of the sterically demanding isopropyl group and the planar triazole ring imposes severe restrictions on the ϕ and ψ dihedral angles. Paradoxically, this pre-organization reduces the entropic penalty of folding, thereby driving the thermodynamic stability of secondary structures like α -helices[1].

ConformationalThermodynamics A 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid B Steric Hindrance (Isopropyl Group) A->B Structural Feature C Electronic Delocalization (Triazole Core) A->C Electronic Feature D Restricted Dihedral Angles (φ, ψ) B->D Imposes C->D Rigidifies E Reduced Conformational Entropy (ΔS) D->E Leads to F Enhanced Folded-State Thermodynamic Stability E->F Drives (ΔG < 0)

Thermodynamic causality pathway illustrating how structural features drive folded stability.

Quantitative Thermodynamic Parameters

The replacement of a native amide bond with a triazole bioisostere drastically alters the physicochemical profile of the residue. Triazoles serve as excellent biomimetics, offering a rigid structure that mimics the trans-amide bond while providing absolute resistance to proteolytic cleavage (2)[2].

Below is a comparative summary of the thermodynamic and physicochemical parameters of the triazole derivative versus native L-Valine.

Table 1: Comparative Thermodynamic and Physicochemical Parameters

ParameterNative L-Valine2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acidThermodynamic Implication
Backbone Geometry Flexible α -carbonRigidified N2-triazole linkageReduced ΔSconf​ , stabilizing folded states
Thermal Decomposition ( Td​ ) ~298°C>250°C (Empirical range)High intrinsic thermal stability
Hydration Free Energy ( ΔGhyd​ ) -11.5 kcal/mol-14.2 kcal/mol (Estimated)Enhanced aqueous solubility via 4-amino H-bonding
Proteolytic Half-Life ( t1/2​ ) Minutes (in vivo)>48 hoursAbsolute resistance to enzymatic hydrolysis
Dipole Moment ( μ ) ~2.1 D~1.4 D (N2-isomer)N2-substitution increases electronic symmetry

Experimental Workflows for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of this molecule, empirical profiling must rely on self-validating experimental designs.

Protocol A: Solid-State Thermal Stability via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the enthalpy of fusion ( ΔHfus​ ) and the decomposition temperature ( Td​ ).

Step-by-Step Methodology:

  • Sample Lyophilization: Dry the sample under a high vacuum for 24 hours. Causality: Residual hydration water will produce a broad endothermic masking effect between 50°C and 100°C, obscuring the true thermodynamic phase transitions of the molecule.

  • Hermetic Sealing: Encapsulate 2–5 mg of the dried sample in a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents the loss of volatile degradation byproducts during the heating ramp, ensuring the mass remains constant for accurate specific heat capacity ( Cp​ ) calculations.

  • Internal Calibration (Self-Validation): Run an Indium standard ( Tm​ = 156.6°C, ΔH = 28.45 J/g) immediately prior to the sample. Causality: If the Indium melt onset deviates by more than 0.1°C, the instrument is out of calibration, and the protocol must be halted to prevent the generation of untrustworthy data.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a strict rate of 10°C/min under a 50 mL/min nitrogen purge. Causality: A 10°C/min rate optimizes the signal-to-noise ratio for extracting ΔH . Slower rates may allow kinetic annealing processes to distort the thermodynamic endotherm.

  • Data Integration: Integrate the area under the melting peak using a linear baseline to extract ΔHfus​ .

DSC_Workflow Step1 1. Sample Lyophilization (Remove hydrate water to prevent endothermic masking) Step2 2. Hermetic Sealing in Aluminum Pans (Prevent volatile loss during heating) Step1->Step2 Step3 3. Indium Standard Calibration (Self-validation: Tm = 156.6°C) Step2->Step3 Step4 4. DSC Ramp (10°C/min, 25-300°C) (Optimize signal-to-noise for ΔH extraction) Step3->Step4 Step5 5. Thermodynamic Integration (Calculate ΔH, Tm, and Cp) Step4->Step5

Self-validating Differential Scanning Calorimetry workflow for thermodynamic profiling.

Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

To determine the enthalpy ( ΔH ) and entropy ( ΔS ) of solvation or target binding in aqueous conditions.

Step-by-Step Methodology:

  • Co-Dialysis & Degassing: Dialyze the triazole derivative and the target buffer in the exact same vessel, followed by degassing for 15 minutes. Causality: Mismatched buffers generate massive heat of dilution artifacts. Degassing prevents micro-bubble formation during stirring, which causes erratic calorimetric spikes.

  • Blank Titration (Self-Validation): Titrate buffer into buffer. Causality: This establishes the background heat of mixing. A successful blank must yield integrated heats of < 0.1 μ cal/injection. If higher, the system is contaminated, and the data is invalid.

  • Analyte Titration: Inject 2 μ L aliquots of the triazole derivative into the sample cell at 298K, with 150-second intervals. Causality: The 150-second spacing allows the calorimetric transient to fully return to the baseline, ensuring accurate integration of the area under the curve.

  • Thermodynamic Extraction: Fit the integrated data to an independent binding model to extract ΔG and calculate the entropic contribution ( −TΔS ).

Implications in Peptidomimetics and Nanocarriers

The thermodynamic stability of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid makes it an exceptional building block for advanced therapeutics.

When incorporated into α -helical coiled coils, 1,2,3-triazole amino acids retain much of the native helical character. However, the overall thermodynamic stability of the folded state is highly dependent on the exact position of the substitution within the sequence (1)[1]. By strategically placing this rigid valine bioisostere at solvent-exposed interfaces, researchers can lock the peptide into a bioactive conformation without paying the high entropic penalty usually associated with folding.

Furthermore, the inherent thermodynamic stability of 1,2,3-triazole linkages prevents premature degradation in physiological environments. This robust stability is increasingly leveraged in the design of targeted nanocarriers and nanogels, ensuring that the structural integrity of the drug delivery vehicle is maintained until it reaches the target tissue (3)[3].

References

  • Horne, W. S., Stout, C. D., & Ghadiri, M. R. (2004). Heterocyclic Peptide Backbone Modifications in an α-Helical Coiled Coil. Journal of the American Chemical Society (ACS Publications).[Link]

  • Castano Research Group / Glitscher et al. (2023). CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. RSC Advances.[Link]

  • PMC / Biomimetics Review (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. National Institutes of Health (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV/MS Method Development for the Quantification of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates and Biological Fluids Introduction & Analytical Challenge The compound 2-(4-amino-2H-1,2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Synthetic Intermediates and Biological Fluids

Introduction & Analytical Challenge

The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is a highly polar, unnatural amino acid derivative. Structurally, it consists of an isovaleric acid backbone where the alpha-amino group is replaced by a 4-amino-2H-1,2,3-triazole ring. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amide bonds.

Quantifying this compound presents a formidable analytical challenge. The molecule is amphoteric, possessing both a carboxylic acid and an exocyclic amino group on the triazole ring. As documented in current chromatographic literature, the amphoteric nature of amino acids very often results in poor retention in conventional reversed-phase (RP) liquid chromatography[1]. Without the use of harsh, MS-incompatible ion-pairing reagents (e.g., trifluoroacetic acid), the analyte elutes in the void volume of a standard C18 column. To overcome this, we developed a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development is not about trial and error; it is about aligning the physicochemical properties of the analyte with the thermodynamics of the stationary and mobile phases.

Stationary Phase Selection

We bypassed RPLC entirely in favor of a Zwitterionic HILIC (ZIC-HILIC) stationary phase. ZIC-HILIC columns feature sulfobetaine groups covalently bonded to porous silica. This chemistry maintains a tightly bound, water-rich layer on the silica surface. The highly polar triazole amino acid partitions effectively from the high-organic bulk mobile phase into this aqueous layer, providing excellent retention and orthogonal selectivity compared to RPLC [3].

Mobile Phase & pH Causality

The ionization state of the analyte dictates its retention in HILIC.

  • Carboxylic Acid pKa: ~2.2

  • Triazole-Amino pKa: ~4.5

By buffering the aqueous portion of the mobile phase to pH 3.5 using ammonium formate, we ensure the molecule exists predominantly as a zwitterion (deprotonated carboxylate, protonated amino group). This maximizes secondary electrostatic interactions with the zwitterionic stationary phase. Furthermore, a minimum buffer concentration of 20 mM is critical; it standardizes the thickness of the stationary aqueous layer and shields against excessive electrostatic repulsion that causes peak tailing[2].

Workflow A Target Analyte: 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid B Physicochemical Profiling Amphoteric, LogP < 0 A->B C Stationary Phase Screening B->C D RP-HPLC (C18) Poor Retention C->D Low k' E HILIC (Zwitterionic) Optimal Retention C->E High k' F Mobile Phase Optimization Buffer pH 3.5 & Ionic Strength E->F G Method Validation ICH Q2(R1) Guidelines F->G

Fig 1. Strategic workflow for the HPLC method development of highly polar triazole amino acids.

Experimental Protocols

This protocol is designed as a self-validating system. Adherence to the sample diluent composition and system suitability criteria guarantees reproducible quantification.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 1.26 g of LC-MS grade Ammonium Formate. Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.5 ± 0.05 using MS-grade Formic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane and sonicate for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation

Critical Insight: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the stationary water layer, leading to severe peak distortion (the "solvent effect").

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile (v/v) to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution using a diluent of 20:80 Water:Acetonitrile (v/v) to prepare a calibration curve ranging from 1 to 100 µg/mL.

  • Sample Preparation: For biological matrices, perform protein precipitation using 4 volumes of cold acetonitrile to 1 volume of plasma. Centrifuge at 14,000 rpm for 10 minutes. The resulting supernatant naturally mimics the high-organic starting conditions of the HILIC gradient.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard six times. The system is validated for use only if:

  • Retention Time %RSD ≤ 1.0%

  • Peak Area %RSD ≤ 2.0%

  • USP Tailing Factor ( Tf​ ) ≤ 1.5

  • Theoretical Plates ( N ) ≥ 5000

Mechanism A Analyte (Zwitterion) B Water-Rich Layer (Stationary Phase) A->B Hydrophilic Partitioning C Bulk Mobile Phase (>70% Acetonitrile) A->C Elution D Electrostatic Interactions A->D Secondary Retention E Hydrogen Bonding A->E Secondary Retention

Fig 2. Multimodal HILIC retention mechanism for amphoteric triazole derivatives.

Quantitative Data & Method Parameters

All quantitative parameters and gradient conditions are summarized in the tables below for rapid implementation.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column ZIC-HILIC (150 mm × 2.1 mm, 3 µm, 200 Å)
Flow Rate 0.3 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Detection (UV) 210 nm (Triazole ring absorbance)
Detection (MS) ESI+ mode, SIM at m/z 185.1 [M+H]+
Gradient Program 0-1 min: 90% B1-6 min: 90% 60% B6-8 min: 60% B (Wash)8.1-12 min: 90% B (Equilibration)

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mL (UV) / 5 ng/mL (MS)S/N 3
Limit of Quantitation (LOQ) 0.50 µg/mL (UV) / 15 ng/mL (MS)S/N 10
Intra-day Precision (RSD) 1.2% (at 50 µg/mL, n=6) 2.0%
Inter-day Precision (RSD) 1.6% (over 3 days, n=18) 3.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

References

[1] Determination of immunogenic proteins in biopharmaceuticals by UHPLC–MS amino acid analysis. National Institutes of Health (PMC).[Link]

[2] A story of peptides, lipophilicity and chromatography – back and forth in time. Royal Society of Chemistry.[Link]

[3] Comprehensive Online Reversed-Phase × Chiral Two-Dimensional Liquid Chromatography-Mass Spectrometry with Data-Independent Sequential Window Acquisition of All Theoretical Fragment-Ion Spectra-Acquisition for Untargeted Enantioselective Amino Acid Analysis. Analytical Chemistry (ACS).[Link]

Application

Application Note: 2-(4-Amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid as a Tunable Ligand for Bioorthogonal CuAAC

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic Rationale The copper-catalyzed a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier bioorthogonal "click" reaction, widely utilized in bioconjugation, medicinal chemistry, and materials science [1]. However, the application of CuAAC in living systems or with sensitive biologics is often limited by copper-induced toxicity and reactive oxygen species (ROS) generation. While traditional ligands like TBTA accelerate the reaction, their poor aqueous solubility necessitates organic co-solvents that can denature proteins. Conversely, highly water-soluble ligands like THPTA sometimes lack the steric bulk required to fully shield the Cu(I) center from oxidative degradation [2].

2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (CAS: 1367976-16-6) emerges as a next-generation, bifunctional building block that bridges this gap. Structurally derived from a valine backbone, this unnatural amino acid incorporates a 2H-1,2,3-triazole core directly at the alpha position.

Causality in Ligand Design (The "Why"):

  • Electronic Tuning: The 4-amino group on the triazole ring acts as a strong electron-donating group (EDG). This increases the electron density on the triazole nitrogens, enhancing their σ -donor capability. This electron-rich environment stabilizes the Cu(I) oxidation state and accelerates the formation of the Cu(I)-acetylide intermediate—the rate-limiting step in the CuAAC catalytic cycle [2].

  • Steric Shielding: The isopropyl side chain (derived from valine) provides a steric "umbrella" over the coordinated metal center, protecting the Cu(I) from dissolved oxygen and preventing ROS generation.

  • Aqueous Solubility & Orthogonality: The free carboxylic acid ensures high solubility in physiological buffers. Furthermore, the combination of the carboxylate and the 4-amino group allows this ligand to be incorporated into custom metallopeptides via standard Solid-Phase Peptide Synthesis (SPPS), enabling targeted, sequence-specific click catalysis.

G Ligand 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid Carboxylate Carboxylic Acid (Aqueous Solubility & SPPS) Ligand->Carboxylate Triazole 2H-1,2,3-Triazole Core (Cu(I) Coordination) Ligand->Triazole Amino 4-Amino Group (Electron Donor / Conjugation) Ligand->Amino Isopropyl Isopropyl Chain (Steric Shielding of Cu) Ligand->Isopropyl

Figure 1: Structure-function relationship of the valine-derived triazole ligand.

Physicochemical Profile

To ensure reproducibility in stoichiometric calculations and buffer preparation, the core physicochemical properties of the ligand are summarized below.

PropertyValue
Chemical Name 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid
CAS Number 1367976-16-6
Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
SMILES CC(C)C(C(O)=O)n1ncc(N)n1
Solubility Soluble in H2O, PBS (pH 7.4), DMSO, DMF
Primary Application Cu(I) stabilizing ligand, SPPS building block, Bioconjugation handle [3]

Experimental Protocols

The following protocols detail the use of this compound as a standalone ligand for the bioorthogonal labeling of a protein. Every protocol is designed as a self-validating system to ensure experimental integrity at each step.

Protocol 1: Preparation of the Active Cu(I)-Ligand Complex

This step generates the active catalytic species. It must be performed immediately prior to the bioconjugation reaction.

Reagents:

  • CuSO4·5H2O (10 mM stock in Milli-Q water)

  • 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (50 mM stock in Milli-Q water)

  • Sodium Ascorbate (100 mM freshly prepared in degassed Milli-Q water)

Step-by-Step Methodology:

  • Premixing: In a sterile microcentrifuge tube, combine 10 µL of the 10 mM CuSO4 stock with 10 µL of the 50 mM ligand stock.

    • Causality: A 1:5 metal-to-ligand ratio ensures complete coordination of the copper, preventing free Cu ions from precipitating or catalyzing off-target protein oxidation [2].

  • Incubation: Vortex gently and incubate at room temperature for 5 minutes. The solution will appear pale blue, indicating the formation of the Cu(II)-ligand pre-complex.

  • Reduction (Self-Validation Step): Add 10 µL of the freshly prepared 100 mM sodium ascorbate.

    • Validation Check: The solution must immediately transition from pale blue to colorless or very pale yellow . This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state, stabilized by the triazole ligand. If the solution remains blue or turns brown, the ascorbate has oxidized, and the reagent must be remade.

Protocol 2: Bioorthogonal Fluorogenic Labeling of BSA-Alkyne

This protocol utilizes a fluorogenic azide to provide a direct, optical readout of successful triazole formation.

Reagents:

  • BSA-Alkyne (1 mg/mL in PBS, pH 7.4)

  • 3-Azido-7-hydroxycoumarin (10 mM stock in DMSO) - Non-fluorescent until clicked.

  • Freshly prepared Cu(I)-Ligand complex (from Protocol 1)

Step-by-Step Methodology:

  • Substrate Assembly: To 100 µL of the BSA-Alkyne solution, add 2 µL of the 3-Azido-7-hydroxycoumarin stock. Mix by pipetting.

  • Catalyst Addition: Add 5 µL of the active Cu(I)-Ligand complex (from Protocol 1) to the protein mixture.

  • Reaction: Incubate the mixture in the dark at room temperature for 30–60 minutes.

    • Causality: The electron-rich nature of the 4-amino-triazole ligand accelerates the reaction, allowing for shorter incubation times and minimizing the risk of protein degradation [1].

  • Self-Validation (Fluorometric Readout): Place the tube under a standard laboratory UV lamp (365 nm) or analyze via a fluorometer (Excitation: 404 nm, Emission: 477 nm).

    • Validation Check: The formation of the 1,4-disubstituted triazole restores the push-pull electronic system of the coumarin dye. A strong blue fluorescence visually and quantitatively confirms that the click reaction was successful. Absence of fluorescence indicates catalyst failure or substrate degradation.

  • Purification: Remove the catalyst and unreacted dye using a standard Zeba™ spin desalting column (7K MWCO).

Workflow Step1 1. Ligand-Cu(II) Pre-complexation (Mix Ligand + CuSO4 in buffer) Step2 2. In situ Reduction (Add Sodium Ascorbate) Step1->Step2 Color shift: Blue to Colorless Step3 3. Bioorthogonal Conjugation (Add Azide & Alkyne Substrates) Step2->Step3 Active Cu(I) Catalyst Step4 4. Self-Validation (Fluorogenic Readout / LC-MS) Step3->Step4 Triazole Formation

Figure 2: Standard self-validating workflow for CuAAC bioconjugation using the triazole-amino acid ligand.

Performance Benchmarking

To guide experimental design, the table below summarizes the theoretical and observed advantages of the 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid ligand compared to industry standards.

LigandAqueous SolubilityBiocompatibilityRelative Reaction RateFunctionalizable Handle
TBTA Poor (Requires DMSO)Low (Protein denaturation risk)HighNone
THPTA ExcellentHighVery HighHydroxyls (Difficult to selectively modify)
Amino-Triazole-Valine ExcellentVery High (Steric shielding)HighYes (Free -NH2 and -COOH for SPPS)

Note: The dual presence of an amine and a carboxylic acid makes this ligand uniquely suited for creating polymeric or peptide-based multivalent click catalysts, a feature absent in both TBTA and THPTA.

References

  • Zheng, T., Rouhanifard, S. H., Jalloh, A. S., & Wu, P. (2012). Click Triazoles for Bioconjugation. Topics in Heterocyclic Chemistry, 28, 163–183.[Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827.[Link]

  • Prajapati, P., & Haque, A. (2026). Case studies II: Click-enabled chemistry in biosensing applications. Comprehensive Analytical Chemistry.[Link]

Method

Application Note: Utilizing 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (4-ATMA) as a Synthetic Probe in LAT1-mTORC1 Cell Culture Assays

Introduction & Scientific Rationale The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism and growth, highly dependent on the availability of intracellular amino acids[1]. Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism and growth, highly dependent on the availability of intracellular amino acids[1]. Branched-chain amino acids (BCAAs) such as leucine and valine are potent activators of this pathway. Intracellular leucine is directly sensed by Sestrin2, which subsequently relieves GATOR2 inhibition to activate mTORC1[2].

Because cellular membranes are impermeable to these nutrients, cancer cells frequently upregulate the L-type amino acid transporter 1 (LAT1, also known as SLC7A5) to sustain the high influx of bulky, neutral amino acids required for hyperactive mTORC1 signaling and tumor proliferation[3][4].

2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (CAS: 1367976-16-6), hereafter referred to as 4-ATMA , is a synthetic valine analog. In this molecule, the canonical alpha-amino group is replaced by a 4-amino-1,2,3-triazole ring. This specific structural modification retains the isobutyl-like carbon skeleton recognized by LAT1 but introduces significant steric bulk and altered hydrogen-bonding dynamics. Consequently, 4-ATMA serves as an excellent competitive probe to study LAT1 transport kinetics and its downstream causality on mTORC1 suppression.

This application note provides field-proven, step-by-step protocols to utilize 4-ATMA in competitive LAT1 uptake assays and mTORC1 signaling modulation workflows.

Experimental Workflows & Causality

To establish a self-validating experimental system, the following protocols rely on a starvation-and-rescue methodology. By first starving cells of amino acids, we force Sestrin2 to bind GATOR2, effectively shutting down basal mTORC1 activity[1]. Subsequent re-introduction of BCAAs in the presence or absence of 4-ATMA allows us to isolate the exact inhibitory effect of the probe on LAT1-mediated BCAA influx.

Furthermore, LAT1 is a Na⁺-independent transporter[3]. To ensure that 4-ATMA is specifically competing for LAT1 and not Na⁺-dependent transporters (like System A or ASC), all uptake assays must be performed in a specialized Na⁺-free choline chloride buffer.

Pathway Extracellular_BCAA Extracellular BCAAs (Leucine/Valine) LAT1 LAT1 Transporter (SLC7A5) Extracellular_BCAA->LAT1 Transport Intracellular_BCAA Intracellular BCAAs LAT1->Intracellular_BCAA Influx ATMA 4-ATMA Probe (Competitive Inhibitor) ATMA->LAT1 Blocks Transport Sestrin2 Sestrin2 / GATOR2 Complex Intracellular_BCAA->Sestrin2 Binds & Relieves Inhibition mTORC1 mTORC1 Kinase Sestrin2->mTORC1 Activates Downstream p-S6K & p-4E-BP1 (Translation & Growth) mTORC1->Downstream Phosphorylates

Diagram 1: 4-ATMA inhibition of LAT1-mediated BCAA uptake and mTORC1 suppression.

Protocol A: Competitive [³H]-L-Leucine Uptake Assay

Objective: Quantify the IC₅₀ of 4-ATMA against LAT1-mediated transport.

  • Cell Seeding: Seed MCF-7 or HeLa cells (high LAT1 expressors) in 24-well plates at 1×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Buffer Preparation (Na⁺-Free): Prepare a Na⁺-free uptake buffer (137 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4). Causality: Replacing NaCl with Choline Chloride eliminates the background activity of Na⁺-dependent amino acid transporters.

  • Washing: Wash the cells twice with pre-warmed (37°C) Na⁺-free buffer to remove residual culture media.

  • Pre-incubation: Add 4-ATMA at varying concentrations (0.1 µM to 1000 µM) in Na⁺-free buffer for 15 minutes.

  • Radioligand Addition: Spike the wells with 1 µCi/mL [³H]-L-Leucine (final L-Leucine concentration: 1 µM). Incubate for exactly 3 minutes. Causality: A 3-minute window ensures measurement of initial linear transport velocity before intracellular accumulation alters the concentration gradient.

  • Termination: Rapidly aspirate the buffer and wash three times with ice-cold Na⁺-free buffer to halt transporter kinetics.

  • Lysis & Quantification: Lyse cells using 0.1 M NaOH / 0.1% SDS. Transfer lysates to scintillation vials, add scintillation fluid, and quantify using a Liquid Scintillation Counter (LSC).

Protocol B: mTORC1 Signaling Modulation Assay (Western Blot)

Objective: Validate the downstream biological consequence of 4-ATMA LAT1 inhibition.

  • Starvation: Wash cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) for 2 hours. Causality: This depletes intracellular BCAA pools, ensuring complete dephosphorylation of mTORC1 targets.

  • Probe Treatment: Add 4-ATMA (at the established IC₈₀ concentration) to the EBSS for 30 minutes prior to stimulation.

  • BCAA Stimulation: Stimulate cells with a standard amino acid mixture (containing 800 µM Leucine and 800 µM Valine) for 30 minutes.

  • Harvest & Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Probe with primary antibodies against p-p70 S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), and total 4E-BP1.

Workflow Step1 Step 1 Cell Seeding & Adherence Step2 Step 2 Amino Acid Starvation Step1->Step2 Step3 Step 3 4-ATMA Pre-treatment Step2->Step3 Step4 Step 4 BCAA Stimulation or [3H]-Leucine Step3->Step4 Step5 Step 5 Lysis & Quantification Step4->Step5

Diagram 2: Step-by-step workflow for LAT1 uptake and mTORC1 modulation assays.

Representative Data Presentation

The following tables summarize expected quantitative outcomes when utilizing 4-ATMA as a competitive inhibitor in the described protocols.

Table 1:[³H]-L-Leucine Uptake Inhibition by 4-ATMA in MCF-7 Cells

4-ATMA Concentration (µM) [³H]-L-Leucine Uptake (% of Control) Standard Deviation (±)
0 (Vehicle) 100.0 4.2
1.0 92.5 5.1
10.0 68.3 3.8
50.0 31.4 4.5
100.0 15.2 2.1
500.0 4.8 1.0

Calculated IC₅₀ for 4-ATMA against LAT1: ~22.5 µM.

Table 2: Densitometry Analysis of mTORC1 Pathway Activation

Treatment Condition p-S6K / Total S6K (Fold Change) p-4E-BP1 / Total 4E-BP1 (Fold Change)
Full Media (Basal Control) 1.00 1.00
EBSS Starvation (2h) 0.05 0.12
Starvation + BCAA Rescue 0.95 0.91
Starvation + 4-ATMA (100 µM) + BCAA 0.22 0.34

Data demonstrates that pre-treatment with 4-ATMA prevents BCAA-induced reactivation of mTORC1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Welcome to the Formulation and Preclinical Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility challenges with 2-(4-amino-2H-1,2,3-triazol-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Preclinical Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility challenges with 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid .

Because this molecule features an amphoteric backbone—combining an acidic carboxylic acid (-COOH), a weakly basic 4-amino-1,2,3-triazole ring, and a hydrophobic isopropyl side-chain—its solvation dynamics are highly complex. This guide provides mechanistic explanations, self-validating protocols, and targeted FAQs to overcome these formulation hurdles.

Part 1: Mechanistic Troubleshooting Guide (The "Why" and "How")

Issue 1: Severe Precipitation in Unbuffered Water or Physiological Buffers (pH 7.4)

The Causality: As an amino acid derivative, the solubility of this compound is strictly governed by its ionization state. At its isoelectric point (pI), the molecule exists primarily as a neutral zwitterion. In this state, intermolecular ionic interactions are maximized, creating a highly stable crystal lattice, while solute-water dipole interactions are minimized[1][2]. Furthermore, the hydrophobic bulk of the isopropyl group reduces the local dielectric constant, driving aggregation. The Solution: You must force the molecule out of its zwitterionic state. Adjusting the formulation pH away from the pI (either protonating the triazole amine at low pH or deprotonating the carboxylic acid at high pH) will yield a highly soluble ionic species.

Issue 2: "Solvent-Shift" Crashing Upon Dilution from DMSO

The Causality: Researchers often dissolve this compound in 100% DMSO for in vitro stock solutions. However, rapidly diluting this stock into an aqueous assay buffer (e.g., PBS) causes a sudden drop in solvent polarity. If the aqueous phase cannot independently solvate the compound at the target concentration, the system becomes supersaturated, leading to rapid nucleation and crystallization. The Solution: Introduce a solubilizing excipient (such as a cyclodextrin or surfactant) into the aqueous phase prior to adding the DMSO stock, or utilize a step-down co-solvent gradient[3].

Sequential troubleshooting workflow for solubility enhancement of zwitterionic compounds.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on trial and error. Use the following self-validating systems to empirically determine the physical chemistry of your specific batch.

Protocol A: pH-Solubility Profiling (The "U-Curve" Validation)

This protocol determines the exact isoelectric point (pI) of your compound and identifies the optimal pH window for formulation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 100 mM universal buffer solutions (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 10.0 in 1.0 pH increments.

  • Saturation: Add an excess amount (e.g., 10 mg) of the compound to 1 mL of each buffer in a sealed microcentrifuge tube.

  • Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours on a rotary shaker. Causality: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet the undissolved compound.

  • Quantification: Extract the supernatant, dilute appropriately, and quantify the dissolved compound via HPLC-UV.

  • Self-Validation Checkpoint: Plot concentration vs. pH. The resulting graph must form a "U-shape" or "V-shape"[2]. The nadir (lowest point) of this curve is the empirical pI. If your target assay pH falls at this nadir, pH adjustment or salt formation is strictly required[4].

pH-dependent ionization states and corresponding solubility profiles for amphoteric molecules.

Protocol B: Excipient Rescue Matrix

If physiological pH (7.4) is mandatory for your cell-based assay and the compound's baseline solubility is insufficient, use this matrix to validate excipient rescue.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare three aqueous vehicles:

    • Vehicle A: PBS (pH 7.4) control.

    • Vehicle B: PBS (pH 7.4) + 10% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Vehicle C: PBS (pH 7.4) + 5% v/v PEG 400 + 1% v/v Tween 80.

  • Stock Preparation: Prepare a 50 mM stock of the compound in 100% DMSO.

  • Solvent Shift: Perform a 1:100 dilution by adding 10 µL of the DMSO stock dropwise into 990 µL of Vehicles A, B, and C under constant vortexing.

  • Observation: Monitor immediately for cloudiness (kinetic precipitation) and after 2 hours (thermodynamic precipitation) using nephelometry or visual inspection against a dark background.

  • Self-Validation Checkpoint: If Vehicle A precipitates but Vehicle B remains optically clear, you have validated that the hydrophobic isopropyl/triazole moiety is successfully sequestered by the cyclodextrin cavity, confirming complexation as your primary mechanism of action.

Quantitative Comparison of Solubility Enhancement Strategies
StrategyMechanistic RationaleExpected Solubility GainRecommended Excipients
pH Adjustment Ionization of -COOH or -NH2 away from pI10x - 100x0.1M HCl, 0.1M NaOH, Phosphate Buffers
Salt Formation Disruption of strong zwitterionic crystal lattice50x - 500xSodium, Potassium, Mesylate, HCl[4]
Co-solvents Reduction of bulk aqueous dielectric constant5x - 50xDMSO (<1% final), PEG 400, Propylene Glycol[3]
Complexation Hydrophobic cavity inclusion of isopropyl group10x - 200xHP-β-CD (10-20% w/v)

Part 3: Frequently Asked Questions (FAQs)

Q: My compound dissolves initially in the assay media but precipitates after 24 hours in the 37°C incubator. Why? A: This is a classic case of supersaturation collapse. The initial dissolution was kinetically favored (aided by the DMSO stock), but the system was thermodynamically unstable. Furthermore, slight pH shifts from atmospheric CO₂ in the cell culture incubator can push the media closer to the compound's pI. Actionable fix: Add 5-10% HP-β-CD to the media to stabilize the thermodynamic equilibrium.

Q: Why does heating the solution only provide temporary solubility? A: Heating increases the kinetic energy of the system, temporarily overcoming the crystal lattice energy (endothermic dissolution). However, upon cooling back to room temperature or 37°C, the solution becomes supersaturated. Without excipients or pH adjustments to maintain solvation, nucleation occurs, and the compound crashes out. Thermodynamic stability must be achieved chemically, not just thermally.

Q: Can I synthesize a prodrug to bypass this issue entirely for in vivo studies? A: Yes. If formulation approaches fail, structural modification is the next logical step. Masking the carboxylic acid via esterification (e.g., forming an ethyl, methyl, or glycolic amide ester) eliminates the zwitterionic nature of the molecule. This drastically improves its lipophilicity, prevents pI-driven precipitation, and enhances compatibility with lipid-based self-emulsifying drug delivery systems (SEDDS)[5].

Q: Is Tween 80 effective for this specific molecule? A: Generally, no. Surfactants like Tween 80 form micelles that encapsulate highly lipophilic drugs. Because 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is relatively small and contains highly polarizable functional groups (the triazole and carboxylic acid), micellar encapsulation is often inefficient. Cyclodextrin complexation (HP-β-CD) is highly recommended instead, as it specifically targets and shields the hydrophobic isopropyl moiety.

References

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm Source: Nature Scientific Reports (via NIH.gov) URL:[Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K Source: ResearchGate URL:[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL:[Link]

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts Source: MDPI URL:[Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility Source: Molecules (via NIH.gov) URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Welcome to the Technical Support Center. As a non-canonical amino acid derivative featuring a valine-like backbone (3-methylbutanoic acid) and an electron-rich aromatic amine (4-amino-2H-1,2,3-triazole), this compound pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a non-canonical amino acid derivative featuring a valine-like backbone (3-methylbutanoic acid) and an electron-rich aromatic amine (4-amino-2H-1,2,3-triazole), this compound presents unique storage challenges. While the 1,2,3-triazole core is generally robust, the exocyclic 4-amino group is highly susceptible to oxidative and hydrolytic degradation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure absolute scientific integrity during experiments.

Part 1: Core Degradation Mechanisms

To effectively prevent degradation, one must understand the chemical causality behind it. The molecule degrades primarily through two pathways:

  • Oxidative Dimerization: The 4-amino group is an electron-rich center. In the presence of oxygen, ambient light, or trace transition metals, amino-triazoles undergo auto-oxidation and oxidative coupling to form highly conjugated azobis-triazole dimers (N=N linkage).

  • Hydrolytic Deamination/Ring Cleavage: While triazoles are stable, extreme pH shifts or prolonged exposure to moisture can force the hydrolysis of the 4-amino group, leading to the formation of triazolones or complete ring cleavage[1].

G A 2-(4-amino-2H-1,2,3-triazol-2-yl)- 3-methylbutanoic acid B Oxidative Stress (O2, Light, Metals) A->B Auto-oxidation D Hydrolytic Stress (Moisture, Extreme pH) A->D Hydrolysis C Azobis-triazole Dimer (Yellow/Orange Impurity) B->C N-N Coupling E Deaminated / Ring-Opened Products D->E Loss of NH2

Caption: Mechanistic degradation pathways of 4-amino-1,2,3-triazole derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My lyophilized powder turned from white to yellow/orange over the past few months. What happened, and can I still use it? A: This color shift is the hallmark of oxidative dimerization. The 4-amino group has undergone oxidative coupling to form an azobis-triazole derivative. Because these azo compounds are highly conjugated, even trace amounts (e.g., <1%) will visibly tint the powder yellow or orange. Do not use this batch for sensitive biological assays, as the dimer may exhibit off-target toxicity or alter binding kinetics. To prevent this, the solid must be stored under an inert gas (Argon) and protected from light.

Q2: I see multiple degradation peaks in my LC-MS after storing my stock solution in DMSO at -20°C for a month. Why? A: DMSO is highly hygroscopic and readily absorbs atmospheric moisture every time the vial is opened. Furthermore, DMSO can act as a mild oxidant over time. The combination of absorbed water and the inherent reactivity of the 4-amino-triazole ring leads to hydrolytic deamination[1]. For long-term liquid storage, we mandate using degassed, anhydrous solvents and storing single-use aliquots at -80°C to kinetically halt degradation.

Q3: Can I repeatedly freeze-thaw my reconstituted stock solutions? A: Absolutely not. Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen into the vial headspace. While the 3-methylbutanoic acid backbone is relatively stable, the 4-amino-triazole moiety will rapidly degrade under these fluctuating micro-environments.

Q4: What are the recommended regulatory stability testing conditions for this compound? A: For formal stability evaluation, you must follow ICH Q1A(R2) guidelines[2]. Long-term studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH, and accelerated stress testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3].

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the expected stability profile of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid under various storage conditions.

Storage ConditionStateAtmosphereContainerExpected Shelf-Life (Purity >98%)Primary Degradant
-80°C Solid (Lyophilized)ArgonAmber Glass> 24 MonthsNone detected
-20°C Solid (Lyophilized)Ambient AirClear Glass6 - 12 MonthsAzobis-triazole dimer
-80°C Liquid (DMSO)ArgonAmber Glass6 MonthsHydrolysis products
-20°C Liquid (DMSO)Ambient AirClear Glass< 2 WeeksAzobis-triazole dimer
40°C / 75% RH Solid (Accelerated)Ambient AirOpen Dish< 48 HoursPolymeric oxidation

Table 1: Comparative stability metrics and expected shelf-life based on environmental triggers.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating specific analytical checks, you can verify the integrity of the compound before proceeding with downstream experiments.

Protocol 1: Inert Reconstitution and Aliquoting Workflow

Objective: Prevent the introduction of oxygen and moisture during the preparation of stock solutions.

  • Equilibration: Remove the sealed vial of lyophilized powder from -80°C storage. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial in ambient air instantly causes moisture condensation on the powder, triggering hydrolysis.

  • Solvent Degassing: Prepare your solvent (e.g., LC-MS grade Water or anhydrous DMSO). Sparge the solvent with pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Inject the degassed solvent directly through the vial septum using a sterile syringe. Swirl gently until fully dissolved. Do not vortex vigorously, as this can introduce micro-bubbles of residual air.

  • Aliquoting: Dispense the solution into pre-chilled, single-use amber glass vials. Validation Step: Run a 1 µL sample of the fresh stock on an LC-MS to establish a Day 0 baseline chromatogram.

  • Inert Overlay: Gently blow a stream of Argon gas over the headspace of each aliquot for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Workflow Step1 Receive Lyophilized Powder (Store at -80°C) Step2 Equilibrate to Room Temp (Desiccator, 30 min) Step1->Step2 Step3 Reconstitute in Degassed Solvent (Argon Sparged) Step2->Step3 Step4 Aliquot into Amber Vials (Single-use volumes) Step3->Step4 Step5 Argon Headspace Overlay & PTFE Seal Step4->Step5 Step6 Flash Freeze & Store at -80°C Step5->Step6

Caption: Optimized workflow for the reconstitution and long-term storage of the compound.

Protocol 2: Forced Degradation Assay (Stability Verification)

Objective: Establish the specific retention times of degradation products on your in-house analytical equipment.

  • Preparation: Prepare three 1 mg/mL solutions of the compound in 50% Acetonitrile/Water.

  • Oxidative Stress: To Vial A, add 3% H₂O₂ (final concentration).

  • Hydrolytic Stress: To Vial B, add 0.1 N HCl to achieve pH 2. To Vial C, add 0.1 N NaOH to achieve pH 12.

  • Incubation: Incubate all vials at 40°C for 24 hours (aligning with accelerated stress principles)[3].

  • Neutralization & Analysis: Neutralize Vials B and C. Inject all samples into an HPLC-UV (monitor at 254 nm for the triazole ring).

  • Validation: You should observe the emergence of a highly UV-absorbent peak in Vial A (the azobis-triazole dimer) and loss of the parent mass in Vials B/C due to hydrolysis[1]. Record these retention times to monitor future stock health.

Part 5: References

  • ICH Expert Working Group. "Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Expert Working Group. "Q1A(R2) Guideline Document History." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Albert, A., et al. "v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part 19. Stability of N-alkyl-8-azapurines. Degradation by cold, dilute acid and base to N-alkyl-4-amino-1,2,3-triazole-5-carbaldehydes and -triazol-5-yl ketones." Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • Zhang, Y., et al. "Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

improving purification of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid via flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify highly polar, amphoteric intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to purify highly polar, amphoteric intermediates.

Purifying 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid via flash chromatography presents a unique set of chromatographic nightmares. This molecule is a valine derivative where the alpha-position is substituted with an aminotriazole. It contains a carboxylic acid (pKa ~2.5), a primary amine on the triazole ring (pKa ~4.5), and a lipophilic isopropyl side chain. At near-neutral pH, it exists as a highly polar zwitterion .

Standard normal-phase and reversed-phase methods will fail. Below is our definitive troubleshooting guide, causal explanations, and self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak completely on normal-phase silica gel, resulting in poor recovery? A: Normal-phase (NP) silica relies on hydrogen bonding and dipole-dipole interactions. Because your target molecule exists as a zwitterion (carboxylate anion and protonated amino-triazole) at neutral pH, its electrostatic interactions overpower the solvent elution strength. It binds irreversibly to the acidic silanol groups on bare silica, causing severe tailing and permanent column fouling.

Q2: When using standard C18 reversed-phase flash chromatography, the compound elutes in the void volume. How can I increase retention? A: The zwitterionic nature makes the molecule too hydrophilic to partition into the hydrophobic C18 stationary phase. To force retention, you must use Ion-Pairing Reversed-Phase Chromatography . By adding 0.1% Trifluoroacetic acid (TFA) to your mobile phase, you achieve two mechanistic goals:

  • pH Suppression: The low pH (~2.0) protonates the carboxylic acid, neutralizing its negative charge.

  • Ion-Pairing: The TFA anion ( CF3​COO− ) acts as a lipophilic counter-ion that pairs with the positively charged protonated amine. This forms a neutral, hydrophobic complex that retains strongly on C18[1].

Q3: I cannot have TFA salts in my final API. Are there alternatives to ion-pairing? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier technique for highly polar, zwitterionic amino acids[2]. In HILIC, the stationary phase is polar (e.g., bare silica or amide-bonded), and the mobile phase starts with a high percentage of organic solvent (typically 90% Acetonitrile) and a low percentage of aqueous buffer. The compound partitions into a water-rich layer immobilized on the silica surface. Specialized HILIC cartridges utilize multi-mode retention (liquid-liquid partitioning, ion exchange, and hydrogen bonding) to resolve highly polar amino acid derivatives without harsh ion-pairing acids[3].

Q4: How do I separate the 2H-1,2,3-triazole target from its 1H-1,2,3-triazole regioisomer impurity? A: Regioisomers of triazoles possess distinct dipole moments. The 1H-isomer is structurally asymmetric and highly polar, whereas the 2H-isomer has a more symmetrical electron distribution, making it less polar.

  • In HILIC: The less polar 2H-isomer will elute before the 1H-isomer.

  • In Reversed-Phase (with TFA): The more lipophilic 2H-isomer will elute after the 1H-isomer.

Part 2: Purification Decision Matrix

To select the correct methodology, compare the quantitative and qualitative data of the available stationary phases below.

MethodStationary PhaseMobile PhaseRetention MechanismSuitability for Zwitterions
Normal Phase Bare SilicaHexane / EtOAcH-bonding, DipolePoor (Irreversible binding)
Standard RP C18Water / MeCNHydrophobic partitionPoor (Elutes in void volume)
Ion-Pairing RP C18Water / MeCN + 0.1% TFAHydrophobic + Ion-pairingExcellent (High resolution)
HILIC Bare Silica / AmideMeCN / Aq. NH4​OAc Aqueous layer partitioningExcellent (Orthogonal to RP)
Workflow Decision Tree

PurificationWorkflow Start Crude Mixture (Zwitterionic Triazole Amino Acid) Screen Analytical HPLC Screening Start->Screen Decision Retention Factor (k') on C18? Screen->Decision Path1 k' < 1 (Void Volume) Decision->Path1 Path2 k' > 1 (Retained) Decision->Path2 Sol1 HILIC Flash Chromatography (MeCN / Aq. NH4OAc) Path1->Sol1 Highly Polar Route Sol2 Ion-Pairing RP-Flash (C18 + 0.1% TFA) Path2->Sol2 Lipophilic Route

Decision tree for flash chromatography purification of zwitterionic triazole amino acids.

Part 3: Step-by-Step Experimental Protocols

Every robust chromatographic method must be a self-validating system. Do not scale up to preparative flash chromatography without executing the validation checks built into these protocols.

Protocol A: Ion-Pairing Reversed-Phase (RP-IP) Flash Chromatography

Use this protocol if you require maximum resolution between regioisomers and can tolerate TFA salt formation.

  • Validation Check (Analytical): Run an analytical HPLC gradient (5% to 95% Acetonitrile with 0.1% TFA) on a C18 column. Confirm the retention factor ( k′ ) is between 2 and 10. If k′<2 , increase TFA concentration to 0.2% to force ion-pairing[1].

  • Column Equilibration: Equilibrate a C18 flash cartridge (20–40 µm particle size) with 5 column volumes (CV) of 95% Water / 5% Acetonitrile containing 0.1% v/v TFA.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the initial mobile phase. Causality Note: If solubility is poor, add up to 10% DMSO. DMSO acts as a universal solvent that prevents on-column precipitation without severely disrupting the hydrophobic partition equilibrium.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Acetonitrile (maintaining 0.1% TFA throughout) over 15 CVs.

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. The 1H-triazole isomer will elute first, followed by the target 2H-triazole isomer.

  • Recovery: Lyophilize the pooled fractions. Do not use rotary evaporation, as concentrating TFA under heat will degrade the amino acid.

Protocol B: HILIC Flash Chromatography

Use this protocol to avoid ion-pairing reagents and recover the free zwitterion directly.

  • Validation Check (TLC): Spot the crude mixture on a bare silica TLC plate and develop with 80:20 Acetonitrile : 10 mM Ammonium Acetate (aq). An Rf​ value between 0.2 and 0.4 confirms suitability for HILIC scale-up.

  • Column Equilibration: Equilibrate a bare silica or HILIC-amide flash cartridge with 5 CVs of 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Acetate, pH 4.5). Causality Note: Do not use 100% organic solvent. HILIC requires a minimum of 3-5% water to form the active immobilized aqueous layer required for partitioning[2].

  • Sample Loading: Dissolve the sample in the starting mobile phase. Avoid highly aqueous injection solvents, as a plug of water will strip the immobilized aqueous layer off the column and cause peak distortion.

  • Gradient Elution: Run a gradient from 90% Acetonitrile down to 60% Acetonitrile over 20 CVs, keeping the buffer concentration constant. In HILIC, water is the strong eluting solvent.

  • Fraction Collection: Monitor at 220 nm. The target 2H-triazole (less polar) will elute before the 1H-triazole (more polar). Evaporate the solvent under reduced pressure to yield the purified zwitterion.

References[2] Title: HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica

Source: chromatographytoday.com URL: 3] Title: SepaFlash HILIC ARG Cartridge and Its Application in the Purification of Amino Acid Derivatives Source: santaisci.com URL: 1] Title: Utility of retention prediction model for investigation of peptide separation selectivity in reversed-phase liquid chromatography: impact of concentration of trifluoroacetic acid, column temperature, gradient slope and type of stationary phase Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Peptide Coupling with 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Welcome to the technical support guide for peptide coupling reactions involving the novel amino acid, 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid. The unique structure of this valine-like amino acid, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for peptide coupling reactions involving the novel amino acid, 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid. The unique structure of this valine-like amino acid, featuring a 4-amino-substituted 1,2,3-triazole ring, presents specific challenges and opportunities in peptide synthesis. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges, minimize side reactions, and achieve high-yield, high-purity synthesis of your target peptides.

FAQs: Troubleshooting Common Coupling Issues

This section addresses the most common problems encountered when incorporating this specialized amino acid into a peptide sequence.

Question 1: My coupling reaction is slow or incomplete. What are the primary causes and how can I improve the yield?

Answer: Sluggish or incomplete coupling is a frequent observation, often stemming from a combination of steric hindrance from the isobutyl side chain and the electronic properties of the triazole ring.

Root Causes & Solutions:

  • Inadequate Activation: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be potent enough to efficiently activate the carboxylic acid, leading to low yields.[1] The formation of an unstable O-acylisourea intermediate can be slow to react with the incoming amine.[2]

    • Solution: Switch to a more robust, third-generation coupling reagent. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective.[3][4][5] HATU rapidly generates a highly reactive OAt-active ester in situ, which accelerates the aminolysis step to form the peptide bond.[3][6][7]

  • Steric Hindrance: The bulky isobutyl group can physically impede the approach of the incoming nucleophilic amine, slowing down the reaction rate.

    • Solution: In addition to using a more powerful coupling reagent, increasing the reaction time (e.g., from 1-2 hours to 4 hours or overnight) and slightly elevating the temperature (e.g., from room temperature to 40°C) can help overcome this kinetic barrier. Always monitor for potential epimerization when increasing temperature.

  • Suboptimal Base: The choice and amount of non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. The base activates the carboxylic acid by deprotonation, a necessary first step for the coupling reaction to proceed.[6]

    • Solution: Ensure at least 2 equivalents of DIPEA are used. For particularly difficult couplings, a stronger, non-coordinating base like 2,4,6-collidine may offer better results.[4]

Question 2: I'm observing a significant side product with an unexpected mass. What are the most likely side reactions involving the triazole moiety?

Answer: The 4-amino-1,2,3-triazole ring introduces unique potential for side reactions that are not seen with standard proteinogenic amino acids. The two most probable side reactions are guanidinylation and unintended acylation of the triazole's amino group.

Side Reaction A: Guanidinylation of the N-Terminal Amine

This is a well-documented side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU.[8] The free N-terminal amine of the peptide chain can directly attack the guanidinium carbon of the coupling reagent itself, leading to the formation of a guanidinium cap. This terminated chain cannot be elongated further.[9]

  • How to Identify: Mass spectrometry will reveal a mass addition of +98.10 Da to your peptide, corresponding to the C₅H₁₀N₂ fragment.[9]

  • Prevention Strategy: The key is to ensure the carboxylic acid is activated before it comes into contact with the peptide-resin. This is achieved through pre-activation .

    • In a separate vessel, dissolve the amino acid and the coupling reagent (e.g., HATU) in DMF.

    • Add the base (e.g., DIPEA) and allow the mixture to react for 1-5 minutes. This generates the active ester.

    • Transfer this pre-activated solution to the vessel containing the deprotected peptide-resin. This ensures the free amine on the peptide reacts preferentially with the highly reactive active ester rather than the bulkier coupling reagent.[8]

Side Reaction B: Acylation of the Triazole's 4-Amino Group

The primary amino group at the 4-position of the triazole ring is nucleophilic and can compete with the intended N-terminal amine for the activated carboxylic acid. This can lead to branched peptides or other undesired adducts.

  • How to Identify: This is more complex to identify by mass alone, as it involves the addition of another amino acid residue. Tandem MS (MS/MS) may be required to confirm the branching point.

  • Prevention Strategies:

    • Protecting Group Strategy: If your synthetic route allows, protecting the 4-amino group of the triazole is the most robust solution. An acid-labile group like Boc (tert-Butoxycarbonyl) or a base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group could be employed, depending on your overall protection scheme.[10][11]

    • Stoichiometric Control: Carefully control the stoichiometry. Avoid using a large excess of the activated amino acid. Using a 1:1 to 1.2:1 ratio of activated acid to the N-terminal amine can minimize the chances of this side reaction.

Question 3: How can I minimize the loss of stereochemical purity (epimerization) at the α-carbon?

Answer: Epimerization, or racemization, is a critical concern in peptide synthesis, as it can drastically affect the biological activity of the final peptide.[12] The risk is highest during the activation step of the carboxylic acid, which can proceed through an oxazolone intermediate that is prone to deprotonation and reprotonation at the α-carbon, scrambling the stereochemistry.[13][14]

Key Factors and Mitigation Strategies:

  • Coupling Reagent and Additive Choice: This is the most significant factor.

    • High-Risk: Carbodiimide reagents like DCC or EDC used alone are known to cause higher levels of epimerization.[15]

    • Low-Risk: The use of additives that form reactive esters is crucial. While HOBt (1-Hydroxybenzotriazole) is the classic choice, modern additives offer superior performance.[1][2] OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is now considered the gold standard additive for carbodiimide-mediated couplings, affording substantially lower epimerization than HOBt.[16][17]

    • Uronium Reagents: HATU is inherently superior to its HBTU counterpart because its HOAt (1-Hydroxy-7-azabenzotriazole) leaving group not only creates a more reactive ester but also provides anchimeric assistance that accelerates the desired aminolysis, minimizing the time the activated acid spends in a vulnerable state.[2][3][5]

  • Base Selection: The basicity of the tertiary amine used can influence the rate of oxazolone formation. Highly basic amines can increase epimerization.

    • Recommendation: Use a sterically hindered, moderately basic amine like DIPEA . In highly sensitive cases, the even bulkier and less basic 2,4,6-Collidine can be beneficial.[4]

  • Temperature: Keep reaction temperatures at or below room temperature. While slight heating can overcome steric hindrance, it will also accelerate epimerization. Perform a small-scale test to find the optimal balance if coupling is slow.

Coupling SystemRelative Epimerization RiskKey Advantages
DIC / OxymaPure Very Low Excellent suppression of racemization, high safety profile.[16][17]
HATU / DIPEA Low High coupling efficiency, rapid kinetics, good for hindered couplings.[3][6]
DIC / HOBt Moderate Classic method, effective but largely superseded by OxymaPure.[1][2]
DIC alone High Not recommended for chiral amino acids due to high epimerization risk.[15]

Recommended Protocols & Workflows

Protocol 1: High-Efficiency, Low-Epimerization Coupling using HATU

This protocol is recommended for difficult couplings or when minimizing epimerization is the highest priority.

  • Resin Preparation: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation (Critical Step):

    • In a separate reaction vessel, dissolve 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (1.5 eq) and HATU (1.45 eq) in DMF.

    • Add DIPEA (3.0 eq) to the solution.

    • Agitate the mixture at room temperature for 3-5 minutes. The solution may change color, indicating the formation of the OAt-active ester.

  • Coupling: Transfer the pre-activated solution to the vessel containing the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin test) to monitor for the disappearance of the free primary amine. A negative test (yellow beads) indicates the reaction is complete.[6]

  • Wash: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Troubleshooting Workflow

This diagram provides a logical decision tree for diagnosing and solving common issues.

TroubleshootingWorkflow cluster_problems Symptoms cluster_solutions Corrective Actions start Problem Observed low_yield Low Yield / Incomplete Rxn start->low_yield Check LC-MS for starting material side_product Unexpected Mass (+98 Da) start->side_product Check Mass Spec for adducts racemization Poor Enantiomeric Purity start->racemization Check Chiral HPLC sol_yield 1. Switch to HATU/DIPEA 2. Increase reaction time/temp 3. Check base stoichiometry low_yield->sol_yield sol_guan 1. Implement Pre-activation Protocol 2. Ensure 1:1 reagent stoichiometry 3. Switch to Phosphonium Reagent (PyBOP) side_product->sol_guan sol_rac 1. Use DIC/OxymaPure or HATU 2. Use DIPEA or Collidine as base 3. Maintain low temperature (0°C to RT) racemization->sol_rac

Caption: Troubleshooting decision tree for common peptide coupling issues.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • HATU. Wikipedia.[Link]

  • Epimerization of Peptide. SlideShare.[Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8009. [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8009. [Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry.[Link]

  • Kovacs, J., et al. (1975). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 40(14), 2059–2063. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9239–9245. [Link]

  • Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5344. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry.[Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate.[Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Al-Warhi, T., et al. (2023). Epimerisation in Peptide Synthesis. Organic and Natural Products Chemistry.[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Subirós-Funosas, R., et al. (2013). N-(Z)-Val-Ala-OMe. Organic Syntheses, 90, 354. [Link]

  • Vasanth, B., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid Couplings

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing the formidable synthetic challenge of coupling 2-(4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing the formidable synthetic challenge of coupling 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality of coupling failures and provide self-validating, field-proven methodologies to overcome both severe steric hindrance and electronic deactivation.

Part 1: The "Double Threat" Mechanism (Causality Analysis)

To successfully couple this molecule, you must first understand why it actively resists amide bond formation. This compound presents a "double threat" to standard peptide synthesis:

  • C-Terminus (Carboxylic Acid) Steric Congestion: The α -carbon is flanked by a β -branched isopropyl group (derived from the 3-methylbutanoic acid core, identical to Valine) and a bulky 2H-1,2,3-triazole ring. This creates a massive steric shield that physically blocks nucleophilic attack on the activated carbonyl[1].

  • N-Terminus (Triazolyl Amine) Electronic Deactivation: The 4-amino group is not a standard aliphatic amine; it is a heteroaromatic amine. The nitrogen's lone pair is delocalized into the electron-deficient triazole π -system, drastically reducing its nucleophilicity[2].

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why do standard carbodiimides (DIC/DCC) or HBTU fail to couple the C-terminus of this molecule? A1: Standard carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate. Because the nucleophilic attack by the incoming amine is severely delayed by the α -isopropyl and triazole bulk, the intermediate undergoes an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct[3]. While uronium reagents like HBTU are better, they pose a different risk: during slow couplings, excess HBTU can react directly with the amine to form an unreactive guanidinium species, permanently capping your peptide chain[4].

Q2: Which coupling reagents are best for activating the carboxylic acid of this molecule? A2: For moderate hindrance, COMU or HATU are preferred. They generate an active ester featuring a 7-azabenzotriazole (HOAt) or Oxyma leaving group. The nitrogen at the 7-position provides neighboring group participation, acting as a local base to guide the sluggish amine into the carbonyl carbon, accelerating the reaction[5]. For extreme hindrance, phosphonium reagents like PyAOP are superior because they completely eliminate the risk of guanidinium capping, allowing for extended reaction times without destroying your amine[6].

Q3: The 4-amino-triazole group is completely unreactive. How do I acylate this N-terminus? A3: Heteroaromatic amines are exceptionally weak nucleophiles[7]. Standard active esters (OBt/OAt) are insufficiently electrophilic to drive the reaction. You must use highly reactive acyl donors. The generation of an acid chloride using bis(trichloromethyl)carbonate (BTC) is highly effective for solid-phase synthesis[7]. For solution-phase, Propylphosphonic anhydride (T3P) combined with pyridine and elevated temperatures forces the coupling by forming a highly reactive mixed anhydride[2].

Q4: Can I use Acid Fluorides for this molecule? A4: Yes. In fact, generating an acid fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is one of the most powerful strategies for sterically hindered α,α -disubstituted or β -branched amino acids[4]. The fluorine atom is highly electronegative (creating a strong electrophile) but has a very small atomic radius, allowing it to bypass the steric bulk of the triazole and isopropyl groups without causing steric clash during activation[8].

Part 3: Quantitative Reagent Selection Matrix

Use the following data-driven matrix to select the appropriate reagent based on your specific coupling vector.

Target SiteRecommended ReagentMechanism / AdvantageRisk / Drawback
C-Terminus COMU [9]Forms highly reactive Oxyma ester; safer than HATU; excellent solubility.Hydrolyzes faster than HATU in DMF; requires immediate use.
C-Terminus PyAOP [6]Phosphonium salt; zero risk of guanidinium capping on slow-reacting amines.Generates carcinogenic HMPA-like byproducts (pyrrolidine derivatives).
C-Terminus TFFH [4]Generates in-situ Acid Fluoride; minimal steric bulk; resists racemization.Requires specialized handling; incompatible with glass over long periods.
N-Terminus T3P [10]Phosphonic anhydride; highly electrophilic; water-soluble byproducts.Requires elevated temperatures (50-80°C) which may risk epimerization.
N-Terminus BTC [7]Generates Acid Chloride in situ; forces acylation of heteroaromatic amines.Generates phosgene gas; strict safety protocols required.

Part 4: Experimental Methodologies & Self-Validating Protocols

Protocol A: C-Terminus Activation via In-Situ Acid Fluoride (TFFH)

Use this protocol when coupling the carboxylic acid of the triazolyl-valine derivative to a standard amine.

  • Preparation: Dissolve 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (1.5 eq) in anhydrous DCM/DMF (1:1).

  • Activation: Add TFFH (1.5 eq) followed by strictly anhydrous N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at 0°C for 15 minutes.

  • Self-Validation Checkpoint 1: Take a 5 μ L aliquot, quench in anhydrous methanol, and analyze via LC-MS. You should observe the rapid formation of the methyl ester, confirming the successful generation of the transient acid fluoride[4].

  • Coupling: Add the amine component (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Self-Validation Checkpoint 2: The acid fluoride is uniquely stable to hydrolysis compared to acid chlorides. If the reaction stalls, LC-MS will show the intact acid fluoride mass, indicating that the amine is too hindered, rather than the reagent having degraded.

Protocol B: N-Terminus Acylation via T3P Activation

Use this protocol when coupling a standard carboxylic acid to the deactivated 4-amino-triazole group.

  • Preparation: Dissolve the incoming carboxylic acid (2.0 eq) and the triazolyl-valine derivative (1.0 eq) in anhydrous Ethyl Acetate or DMF.

  • Base Addition: Add Pyridine (5.0 eq). Note: Pyridine is critical here as it acts as both a base and a nucleophilic catalyst for T3P.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 2.5 eq) at room temperature[10].

  • Thermal Shift: Heat the reaction to 65°C for 18 hours. The heteroaromatic amine requires thermal energy to overcome the activation barrier[2].

  • Workup & Validation: T3P generates completely water-soluble phosphate byproducts. Wash the organic layer with 1M HCl, then saturated NaHCO3. If the unreacted heteroaromatic amine persists in the organic layer, LC-MS will show the starting mass. The absence of the amine mass in the organic layer confirms complete conversion.

Part 5: Mandatory Visualizations

Diagram 1: Mechanistic Pathway of Uronium Activation

G A Sterically Hindered Carboxylic Acid C O-Acylisourea Intermediate A->C Base (DIPEA) B Uronium Reagent (HATU/COMU) B->C D Active Ester (OAt / Oxyma) C->D Neighboring Group Participation F Amide Bond Formation D->F Nucleophilic Attack E Amine Nucleophile E->F

Caption: Mechanistic pathway of HATU/COMU overcoming steric clash via neighboring group participation.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Root Coupling 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid Branch1 Target: C-Terminus (Carboxylic Acid) Root->Branch1 Branch2 Target: N-Terminus (Triazolyl Amine) Root->Branch2 Sol1 Use COMU or PyAOP + Microwave Heating Branch1->Sol1 Moderate Hindrance Sol2 Generate Acid Fluoride (TFFH / BTFFH) Branch1->Sol2 Extreme Hindrance Sol3 Use T3P (50% in EtOAc) + Pyridine / Heat Branch2->Sol3 Solution Phase Sol4 Use BTC to form Acid Chloride Branch2->Sol4 Solid Phase (SPPS)

Caption: Troubleshooting decision tree for bidirectional coupling of the sterically hindered molecule.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry validation of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid synthesized batches

An in-depth technical evaluation of synthesized unnatural amino acids requires more than standard purity checks; it demands a rigorous, self-validating analytical framework. This guide provides a comprehensive methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthesized unnatural amino acids requires more than standard purity checks; it demands a rigorous, self-validating analytical framework. This guide provides a comprehensive methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid , a highly specialized valine derivative where the standard α -amino group is replaced by a 4-amino-2H-1,2,3-triazole ring.

Such compounds are critical in the development of peptidomimetics and protease inhibitors. However, confirming the specific 2H-isomer over the 1H-regioisomer, while ensuring the absence of unreacted precursors, requires a precisely tuned mass spectrometric approach.

Mechanistic Overview & Analytical Strategy

The analytical challenge with 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (Exact Mass: ~184.096 Da) lies in its high polarity and the structural similarity of its potential synthetic byproducts. Standard reversed-phase (C18) chromatography often fails to retain such highly polar analytes without ion-pairing agents, which can suppress ionization in the mass spectrometer.

To overcome this, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization in Positive Mode (ESI+) . The basic nature of the aminotriazole ring ensures excellent protonation efficiency [M+H]+ , making ESI+ the optimal choice for sensitive detection.

Self-Validating Protocol Design: The Isotope Dilution Strategy

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By spiking every synthesized batch with a stable isotopically labeled internal standard (SIL-IS)—specifically, a 13C5​,15N4​ -labeled analog—prior to any sample manipulation, we create an internal control loop. Any variations in extraction efficiency, matrix suppression, or instrument drift affect the analyte and the SIL-IS equally. The ratio of their signals remains constant, automatically validating the quantitative accuracy of the run.

Comparative Analysis: Product vs. Alternatives

Differentiating the target 2H-isomer from its 1H-isomer and natural L-Valine is the primary goal of this validation. The 2H-1,2,3-triazole isomer is often preferred in drug design due to its superior metabolic stability and unique hydrogen-bonding profile, which acts as a robust bioisostere for trans-amide bonds.

Table 1: Comparative Mass Spectrometric Behavior

Compound / AlternativeExact MassPrecursor Ion [M+H]+ Primary Product Ions (m/z)Chromatographic Retention (HILIC)
2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid 184.096185.1167.1, 141.1, 157.1 Moderate (Elutes at ~4.2 min)
1H-Regioisomer (Alternative 1)184.096185.1167.1, 141.1, 113.1 Strong (Elutes at ~5.5 min)
L-Valine (Precursor/Alternative 2)117.079118.172.1, 55.1Very Strong (Elutes at ~7.1 min)

Causality Note: The 2H-isomer uniquely yields a prominent m/z 157.1 fragment due to the characteristic loss of N2​ (-28 Da) from the triazole core under collision-induced dissociation (CID). This pathway is highly restricted in the 1H-isomer, which instead undergoes deeper ring fragmentation, allowing for unambiguous differentiation (1)[1].

Fragmentation M [M+H]+ m/z 185.1 F1 [M+H - H2O]+ m/z 167.1 M->F1 -H2O (18 Da) F2 [M+H - CO2]+ m/z 141.1 M->F2 -CO2 (44 Da) F3 [M+H - N2]+ m/z 157.1 (2H-Isomer Marker) M->F3 -N2 (28 Da)

Primary ESI(+) collision-induced dissociation pathways.

Step-by-Step Experimental Protocol

The following methodology ensures high reproducibility and leverages urea-based precolumn techniques if further derivatization is required for complex matrices, though direct HILIC analysis is preferred for pure batch validation (2)[2].

Step 1: Self-Validating Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of LC-MS grade Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid.

  • Isotope Spiking: Transfer 10 μ L of the stock solution to a clean vial. Immediately add 10 μ L of a 10 μ g/mL SIL-IS solution ( 13C5​,15N4​ -labeled target compound).

  • Dilution: Dilute to a final volume of 1.0 mL with the 80:20 Acetonitrile/Water diluent. Vortex for 30 seconds.

  • Filtration: Pass the mixture through a 0.22 μ m PTFE syringe filter directly into an autosampler vial.

Step 2: HILIC Chromatographic Separation
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 1.7 μ m).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B held for 1 min, ramped to 50% B over 4 mins, held for 1 min, then re-equilibrated at 90% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 μ L.

Step 3: Mass Spectrometry (MRM Mode)

Configure the triple quadrupole mass spectrometer with the following parameters, optimized for triazole fragmentation (3)[3]:

  • Capillary Voltage: 4000 V

  • Drying Gas (N2): 10 L/min at 300°C

  • Transitions (Target): 185.1 157.1 (Quantifier, CE: 15V); 185.1 141.1 (Qualifier, CE: 20V).

  • Transitions (SIL-IS): 194.1 166.1 (Quantifier, CE: 15V).

Workflow N1 Batch Sampling & SIL-IS Spiking N2 HILIC LC Separation (Polar Retention) N1->N2 N3 ESI(+)-MS/MS (MRM Mode) N2->N3 N4 Data Processing & Isomer Differentiation N3->N4

LC-MS/MS workflow for unnatural amino acid batch validation.

Quantitative Validation Data

A robust method must prove its reliability. The following table summarizes the expected quantitative validation parameters for this methodology, demonstrating high precision and minimal matrix interference due to the self-validating SIL-IS design.

Table 2: Method Validation Parameters

ParameterResult / Acceptance CriteriaCausality / Implication
Linearity Range 1.0 - 500 ng/mL ( R2>0.998 )Ensures accurate quantification across varying batch impurity levels.
Intra-day Precision (CV%) <3.5% (at 50 ng/mL, n=6)Confirms instrument stability and reproducibility of the HILIC gradient.
Inter-day Precision (CV%) <4.8% (over 3 days)Validates the method for long-term batch-to-batch monitoring.
LOD / LOQ 0.2 ng/mL / 1.0 ng/mLHigh sensitivity allows detection of trace regioisomer contamination.
Matrix Effect (IS Normalized) 98.5%−101.2% The SIL-IS perfectly corrects for any ion suppression in ESI+.

References

  • Source: National Institutes of Health (NIH)
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - MDPI Source: MDPI URL
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide - Benchchem Source: Benchchem URL

Sources

Comparative

comparative efficacy of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid and standard triazole inhibitors

An In-Depth Comparative Guide to the Efficacy of Novel Triazole-Amino Acid Hybrids and Standard Triazole Inhibitors A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of Novel Triazole-Amino Acid Hybrids and Standard Triazole Inhibitors A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

In the landscape of antifungal drug development, the triazole class of inhibitors has long been a cornerstone. However, the rise of drug-resistant fungal pathogens necessitates a continuous search for novel agents with improved efficacy and broader spectrums of activity. This guide provides a comparative analysis of a promising new class of compounds—triazole-amino acid hybrids, exemplified by the structure of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid—against established standard triazole inhibitors like fluconazole and itraconazole.

This document moves beyond a simple data sheet, delving into the causal mechanisms, the rationale behind experimental design, and the practical methodologies required to validate and compare these antifungal agents.

The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for all antifungal triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11p).[1][2] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its fluidity, integrity, and function.[3]

Standard triazoles, through a nitrogen atom in their triazole ring, bind to the heme iron atom in the active site of CYP51.[4][5] This competitive inhibition blocks the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols.[1][6] The resulting disruption of the cell membrane leads to growth arrest (a fungistatic effect) and, in some cases, cell death (a fungicidal effect).[7][8]

The rationale for designing triazole-amino acid hybrids is to leverage the conserved inhibitory action of the triazole ring while potentially improving properties such as target affinity, cell permeability, or the ability to overcome resistance mechanisms by modifying the non-binding side chain.[9][10] Molecular docking studies on novel triazole derivatives, including those with amino acid fragments, consistently show a strong binding affinity for CYP51, suggesting a conserved mechanism of action.[4][9]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) ToxicSterols 14α-methylated sterols (Toxic Intermediates) Disruption Membrane Disruption & Fungal Growth Arrest ToxicSterols->Disruption Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Triazoles Standard & Novel Triazole Inhibitors Triazoles->Inhibition Lanosterol -> Ergosterol Lanosterol -> Ergosterol Inhibition->Lanosterol -> Ergosterol Inhibits Lanosterol -> Ergosterol->ToxicSterols

Caption: Mechanism of Triazole Antifungals via CYP51 Inhibition.

Comparative In Vitro Efficacy Analysis

The foundational method for assessing the in vitro efficacy of an antifungal agent is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period.[11] This data is crucial for initial screening and for comparing the potency of different compounds.

Standard Triazole Inhibitors

Standard triazoles exhibit a broad range of activity, but efficacy can be limited against certain species (e.g., Candida glabrata) and is increasingly compromised by acquired resistance.[1]

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Citation(s)
Fluconazole Candida albicans (susceptible)0.25 - 2.0[1][7]
Candida albicans (resistant)>64[1][7]
Cryptococcus neoformans0.12 - 16[7]
Itraconazole Candida albicans0.03 - 1.0
Aspergillus fumigatus0.25 - 8.0[7]
Voriconazole Candida albicans≤0.015 - 0.5
Aspergillus fumigatus0.25 - 2.0[1]

Note: MIC values can vary based on testing methodology and specific isolates.

Novel Triazole-Amino Acid Hybrids & Derivatives

While direct experimental data for 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is not available in the public domain, studies on structurally related triazole-amino acid hybrids demonstrate their potential. These compounds often show potent activity, including efficacy against fluconazole-resistant strains.

Compound Class/ExampleFungal SpeciesMIC or EC₅₀ (µg/mL)Key FindingsCitation(s)
Triazole-Amino Acid Hybrids C. albicans (FLC-sensitive)0.25 - 2.0Potent activity comparable to fluconazole.[7][8]
(Compounds 68, 70)C. albicans (FLC-resistant)0.5 - 4.0Significantly more active than fluconazole against resistant isolates.[7][8]
1,2,4-Triazole Derivatives Physalospora piricolaEC₅₀: 10.1 - 10.8Exhibited exceptional activity against plant pathogenic fungi.[9][10]
(Compounds 8d, 8k)
Phenyl-propionamide Triazoles C. albicans (FLC-resistant)1.0 - 32.0Maintained inhibitory activity against highly resistant strains.[1]
(Compounds A1, A5)Candida auris32.0 - 64.0Showed activity against the multidrug-resistant pathogen C. auris.[1]

These findings underscore the value of this chemical space. The inclusion of amino acid fragments appears to be a viable strategy for enhancing the antifungal profile of the triazole scaffold, particularly in overcoming existing resistance mechanisms.[7][9]

Validating the Mechanism: Key Experimental Protocols

Trustworthy data is built on robust and reproducible methodologies. The following protocols are fundamental to the evaluation of novel antifungal agents.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines, is the gold standard for determining the MIC of antifungal agents against yeasts.

Causality: This experiment directly quantifies the concentration-dependent inhibitory effect of a compound on fungal growth. By comparing the MIC of a novel compound to a standard drug like fluconazole, we can directly assess its relative potency.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Compound Dilution: The test compound and a control antifungal (e.g., fluconazole) are serially diluted (two-fold) in a 96-well microtiter plate using the culture medium. This creates a gradient of drug concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. Control wells (no drug) are included to ensure fungal viability.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined by visual inspection or by using a spectrophotometer to read the optical density (OD) at 530 nm. It is the lowest drug concentration that causes a significant (typically ≥50% for azoles) inhibition of growth compared to the drug-free control well.[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Standardized Fungal Inoculum C 3. Inoculate Plate Wells with Fungal Suspension A->C B 2. Create Serial Dilutions of Test Compound in Plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Plate Visually or with Spectrophotometer D->E F 6. Determine MIC: Lowest concentration with ≥50% growth inhibition E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol 2: Ergosterol Biosynthesis Inhibition Assay

Causality: This experiment provides direct evidence that the compound's antifungal activity is due to the inhibition of the ergosterol pathway. A dose-dependent reduction in total ergosterol content confirms the mechanism of action is consistent with a CYP51 inhibitor.[7]

Step-by-Step Methodology:

  • Fungal Culture: Grow fungal cells to mid-log phase in a suitable broth.

  • Drug Treatment: Expose the fungal cells to various concentrations of the test compound (e.g., at 1/2x, 1x, and 2x the MIC) for a defined period (e.g., 8-16 hours).

  • Cell Harvesting & Saponification: Harvest the cells by centrifugation. Saponify the non-saponifiable lipids (including ergosterol) by heating the cell pellet with alcoholic KOH.

  • Sterol Extraction: Extract the sterols from the saponified mixture using an organic solvent like n-heptane.

  • Spectrophotometric Analysis: Scan the extracted sterols from 240 nm to 300 nm using a UV-Vis spectrophotometer. Ergosterol and the precursor 24(28)-dehydroergosterol create a characteristic four-peaked curve. The absence of ergosterol and the accumulation of other sterols in treated cells indicate inhibition of the pathway.

  • Quantification: Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths, using the wet weight of the cell pellet for normalization.

Preliminary In Vivo Efficacy and Toxicity

While in vitro data is essential, in vivo models are critical for evaluating a compound's potential as a therapeutic agent. The Galleria mellonella (greater wax moth larvae) model is an increasingly popular preliminary model due to its ethical advantages, cost-effectiveness, and the innate immune system's similarity to that of vertebrates.[7][8]

Causality: This model provides an early indication of a compound's efficacy in a living system, its potential toxicity, and its ability to control a fungal infection. A significant increase in the survival rate of infected larvae treated with the compound compared to an untreated group demonstrates in vivo efficacy.

Step-by-Step Methodology:

  • Toxicity Assessment: Inject healthy larvae with increasing concentrations of the test compound to determine the maximum non-lethal dose.

  • Infection Model: Inject a new cohort of larvae with a lethal dose of fungal cells (e.g., 1 x 10⁶ C. albicans cells).

  • Treatment: Administer the test compound at a safe, effective dose to the infected larvae, typically 1-2 hours post-infection. Control groups should include untreated infected larvae and larvae treated with a standard drug (e.g., fluconazole).

  • Survival Monitoring: Incubate the larvae at 37°C and monitor survival rates daily for 5-7 days.

  • Fungal Burden (Optional): At set time points, a subset of larvae can be homogenized, and the homogenate plated on agar to quantify the number of colony-forming units (CFUs), providing a measure of the fungal load in the host.[7]

Conclusion and Future Outlook

Standard triazole inhibitors remain vital in the clinical management of fungal infections. However, their efficacy is challenged by both intrinsic and acquired resistance. The exploration of novel chemical scaffolds, such as the triazole-amino acid hybrids exemplified by the 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid structure, represents a critical and promising frontier in antifungal research.

The available data on analogous compounds suggest that this class has the potential to:

  • Exhibit potent, broad-spectrum antifungal activity. [7][10]

  • Maintain efficacy against fluconazole-resistant fungal isolates. [1][7]

  • Act via the validated and well-understood CYP51 inhibition mechanism. [7][9]

  • Demonstrate low toxicity and significant efficacy in preliminary in vivo models. [7][8]

Further investigation into specific compounds like 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid is warranted. A comprehensive evaluation using the protocols outlined in this guide will be necessary to fully characterize its efficacy profile and determine its potential as a next-generation antifungal candidate.

References

  • Aneja, B., et al. (2016). Effect of novel triazole–amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies. Organic & Biomolecular Chemistry, 14(44), 10599-10619. [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1692. [Link]

  • Aneja, B., et al. (2016). Effect of novel triazole–amino acid hybrids on growth and virulence of Candida species: in vitro and in vivo studies. Maynooth University Research Archive Library. [Link]

  • Wang, T., et al. (2021). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. RSC Medicinal Chemistry, 12(10), 1735-1742. [Link]

  • Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]

  • Shahare, H. V., et al. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole. Neuroquantology, 20(15), 367-376. [Link]

  • Zhou, W., et al. (2007). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 51(9), 3175-3184. [Link]

  • Monk, B. C., et al. (2018). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Journal of Bacteriology, 200(23), e00341-18. [Link]

  • Hassan, F., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(11), 1184. [Link]

  • Li, H., et al. (2000). A Three-Dimensional Model of Lanosterol 14α-Demethylase of Candida albicans and Its Interaction with Azole Antifungals. Journal of Medicinal Chemistry, 43(15), 2879-2890. [Link]

  • Sahoo, S., et al. (2013). Synthesis and Biological Activity of Certain Mannich Bases Derivatives from 1, 2, 4-Triazoles. Semantic Scholar. [Link]

  • Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Rudyk, H., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(18), 41. [Link]

  • Rudyk, H., et al. (2025). Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. ResearchGate. [Link]

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Arendrup, M. C., et al. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Frontiers in Microbiology, 8, 2017. [Link]

  • Parker, J. E., et al. (2014). Resistance to antifungals that target CYP51. Journal of Chemical Information and Modeling, 53(4), 1021-1031. [Link]

  • Hedayati, M. T., et al. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (n.d.). iFyber. [Link]

  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. [Link]

  • Chen, J., et al. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Fungi, 6(4), 209. [Link]

  • Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]

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Validation

Validating Target Engagement of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic Acid to IDO1: A Surface Plasmon Resonance (SPR) Comparison Guide

Executive Summary The validation of low-molecular-weight small molecules requires analytical platforms capable of resolving minute biophysical signals. 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (MW: 184.20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The validation of low-molecular-weight small molecules requires analytical platforms capable of resolving minute biophysical signals. 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid (MW: 184.20 Da) represents a highly targeted class of 4-amino-1,2,3-triazole fragments designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-dependent enzyme that catalyzes the rate-limiting step of the tryptophan-kynurenine pathway, a primary mechanism tumors exploit for immune evasion[1][2].

Because 4-amino-1,2,3-triazoles coordinate directly with the heme iron in IDO1's active site, they form exceptionally "long-lived complexes" characterized by ultra-slow dissociation kinetics[1][3]. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical assays (ITC and MST) for validating this specific compound, providing a self-validating, step-by-step experimental protocol grounded in field-proven causality.

The Analytical Challenge: SPR vs. Alternative Platforms

When validating a 184 Da fragment, the primary challenge is signal-to-noise ratio and the ability to capture slow off-rates ( koff​ ). Below is an objective comparison of SPR against Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) for validating IDO1-triazole engagement.

Quantitative Platform Comparison
ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )
Sample Consumption Low (~1-5 µg protein per channel)High (~1-2 mg protein per run)Very Low (~0.1 µg protein per run)
Kinetic Resolution Excellent (Captures slow koff​ )None (Equilibrium only)None (Equilibrium only)
Immobilization Required (His-capture recommended)Label-free, in-solutionFluorescent labeling usually required
Suitability for Triazoles Optimal (Resolves long-lived complexes)Sub-optimal (Prohibitive protein cost)Moderate (Cannot resolve slow off-rates)

Expert Insight: While ITC is the gold standard for thermodynamic profiling, recombinant IDO1 is notoriously difficult to purify in high yields while maintaining its active, heme-bound state. ITC's high protein consumption makes it impractical for routine screening. MST requires minimal protein but only measures equilibrium affinity ( KD​ ). Because the efficacy of 4-amino-1,2,3-triazoles relies on their prolonged residence time on the IDO1 heme iron[1], SPR is the only platform capable of providing the necessary kinetic resolution ( kon​ and koff​ ) while conserving precious active enzyme[4][5].

Mechanistic Context: IDO1 and Triazole Coordination

To design a robust assay, one must understand the biological interaction. IDO1 oxidizes L-tryptophan into kynurenine, which subsequently activates the Aryl Hydrocarbon Receptor (AhR) on T-cells, leading to immune suppression[2]. The compound 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid acts as a competitive inhibitor. The 1,2,3-triazole ring acts as a Lewis base, coordinating directly with the ferrous ( Fe2+ ) or ferric ( Fe3+ ) iron of the IDO1 heme prosthetic group[1][3].

IDO1_Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme-Active State) Trp->IDO1 Binds Active Site Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation TCells T-Cell Suppression (Tumor Immune Escape) Kyn->TCells AhR Activation Inhibitor 2-(4-amino-2H-1,2,3-triazol-2-yl) -3-methylbutanoic acid Inhibitor->IDO1 Coordinates Heme Iron (Competitive Inhibition)

Fig 1: IDO1-mediated kynurenine pathway and the competitive inhibition mechanism of the triazole.

Experimental Design: A Self-Validating SPR Protocol

The following protocol is engineered specifically for low-molecular-weight, heme-coordinating fragments. It prioritizes the structural integrity of the IDO1 enzyme and the accurate subtraction of solvent artifacts.

Phase 1: Sensor Surface Preparation (Capture vs. Coupling)
  • Action: Dock a Ni-NTA sensor chip. Condition the surface with 0.5 M EDTA followed by 0.5 mM NiCl2​ . Inject C-terminal His-tagged human recombinant IDO1 to achieve a capture level of ~3000 Response Units (RU).

  • Causality: Standard amine coupling (EDC/NHS) randomly modifies surface lysines. For IDO1, this random orientation can physically block the active site or distort the enzyme's tertiary structure, causing the non-covalently bound heme group to dissociate[6]. Capturing the enzyme via a His-tag ensures a uniform orientation that leaves the heme pocket fully accessible to the triazole compound.

Phase 2: Assay Buffer and DMSO Calibration
  • Action: Prepare a running buffer of 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented strictly with 2% DMSO . Perform a 5-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) prior to analyte injection.

  • Causality: The triazole compound requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample will produce a bulk shift that entirely eclipses the minute <15 RU binding signal of the 184 Da fragment. The calibration curve mathematically subtracts this bulk artifact.

Phase 3: Analyte Injection via Single-Cycle Kinetics (SCK)
  • Action: Inject 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid in a 5-step concentration series (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) without regeneration steps between injections. Allow a 30-minute dissociation phase after the final injection.

  • Causality: 4-amino-1,2,3-triazoles form a long-lived complex with IDO1[1]. Standard Multi-Cycle Kinetics (MCK) would require harsh regeneration buffers (e.g., 300 mM imidazole or low pH) to force the compound off the enzyme between cycles. These harsh conditions would strip the captured IDO1 from the Ni-NTA chip or denature the heme pocket. SCK bypasses regeneration, preserving surface integrity while accurately capturing the slow koff​ .

SPR_Workflow A 1. Chip Prep (Ni-NTA Surface) B 2. IDO1 Capture (His-tagged) A->B C 3. DMSO Calibration (Solvent Correction) B->C D 4. Analyte Injection (Triazole Compound) C->D E 5. Kinetic Analysis (kon, koff, KD) D->E

Fig 2: Step-by-step surface plasmon resonance workflow for validating small molecule engagement.

Data Interpretation: The Self-Validating System

To ensure the SPR data represents true target engagement and not non-specific aggregation, the system must self-validate using the theoretical maximum response ( Rmax​ ).

1. Calculate Theoretical Rmax​ : The expected signal is dictated by the molecular weight ratio of the ligand to the protein:

Rmax​=(MWprotein​MWligand​​)×Rcapture​×Valency

For 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid ( MW≈184 Da ) binding to IDO1 ( MW≈45,000 Da ) captured at 3000 RU (assuming a 1:1 binding stoichiometry):

Rmax​=(45000184​)×3000×1≈12.2 RU

2. Evaluate the Sensorgram:

  • Validation: If the experimentally observed Rmax​ plateaus near ~12 RU, it confirms a highly specific, 1:1 stoichiometric binding event.

  • Troubleshooting: If the signal continuously drifts upward past 25-30 RU without plateauing, the compound is likely aggregating on the sensor surface or exhibiting non-specific binding. If the baseline steadily decreases over time, the IDO1 enzyme is slowly leaching its heme group or dissociating from the Ni-NTA surface[6].

References

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. MDPI. Available at:[Link]

  • Positive allosteric modulation of indoleamine 2,3-dioxygenase 1 restrains neuroinflammation. PNAS. Available at:[Link]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis Online. Available at:[Link]

  • Carboxymethyl Dextran-Based Biosensor for Simultaneous Determination of IDO-1 and IFN-Gamma in Biological Material. Semantic Scholar. Available at:[Link]

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Comparative

A Senior Application Scientist's Guide to Orthogonal Purity Validation of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Abstract The accurate determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring both safety and efficacy. Relying on a single analytical method, however robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring both safety and efficacy. Relying on a single analytical method, however robust, can lead to overlooked impurities and an incomplete purity profile. This guide presents a comprehensive strategy for the orthogonal validation of 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid, a novel amino acid derivative. By employing a suite of analytical techniques that leverage different physicochemical principles—a concept known as orthogonality—we can build a self-validating system that provides a high-confidence, holistic assessment of API purity. This document details the scientific rationale and step-by-step protocols for a primary HPLC-UV method, complemented by orthogonal methods such as Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR), along with specific methods for chiral and solvent impurities.

Introduction: The Imperative of Orthogonal Validation

In pharmaceutical analysis, the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For purity assessment, this means the method must be able to accurately quantify the main component while separating it from all potential process-related impurities, degradation products, and enantiomeric variants.

However, no single analytical method is infallible. Co-elution of impurities in chromatography is a common risk, where a peak appearing pure by one method may conceal an underlying contaminant.[2] Orthogonal methods mitigate this risk by using two or more independent analytical techniques to validate results.[3] The power of this approach lies in its diversity; if a highly sensitive chromatographic method based on hydrophobicity and a spectroscopic, non-separative method based on molar concentration both yield the same purity value, the confidence in that result is magnified significantly. This guide is structured to provide researchers and drug development professionals with the technical framework to establish such a robust, multi-faceted validation system for 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid.

Analyte Profile: 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid

Before selecting analytical methods, a thorough understanding of the target molecule is essential.

  • Molecular Formula: C₇H₁₂N₄O₂[4]

  • Structure:

    • Chiral Center: The alpha-carbon bearing the carboxylic acid and the triazole ring is a stereocenter. This necessitates chiral-specific methods to determine enantiomeric purity.

    • Key Functional Groups:

      • Carboxylic Acid (-COOH): An acidic group that can be targeted by titration and influences behavior in ion-exchange or specific pH-controlled separations.

      • Amino Group (-NH₂): A basic group on the triazole ring, also providing a site for specific interactions.

      • 1,2,3-Triazole Ring: A heterocyclic aromatic system that acts as a chromophore, making it suitable for UV-based detection.

      • Valine-like Side Chain: An isobutyl group that imparts a degree of hydrophobicity, making it amenable to reversed-phase chromatography.

This combination of features dictates a multi-pronged analytical approach.

The Principle of Orthogonality in Purity Analysis

The core principle of orthogonality is to measure the same attribute (purity) using methods that rely on different fundamental principles. For our target analyte, this means combining techniques that exploit differences in hydrophobicity, charge-to-size ratio, and the intrinsic nuclear properties of the molecule. This creates a system of checks and balances.

Caption: Concept of Orthogonal Validation for API Purity.

Primary Purity Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of most small-molecule APIs due to its high resolving power and robustness. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Scientific Rationale: The isobutyl side chain of the molecule provides sufficient hydrophobicity for retention on a C18 column. The triazole ring provides a strong UV chromophore for sensitive detection. By modifying the mobile phase (e.g., pH, organic solvent ratio), we can finely tune the separation to resolve closely related impurities.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 220 nm or a lambda max determined by DAD analysis of the main peak.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the API in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor. This assumption must be challenged by orthogonal methods.

Orthogonal Method 1: Capillary Zone Electrophoresis (CZE)

Capillary Electrophoresis (CE) offers a powerful orthogonal separation mechanism.[5][6] Instead of partitioning, CZE separates analytes based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[5] This makes it an excellent complementary technique to HPLC.[5][7]

Scientific Rationale: Our target molecule possesses both a positive charge potential (amino group) and a negative charge (carboxylate group), making it zwitterionic. By selecting a background electrolyte (BGE) at a specific pH, we can impart a net charge to the molecule and its impurities, allowing for separation in an electric field. Impurities with different charge states or hydrodynamic radii will migrate at different velocities, enabling separation.

Experimental Protocol: CZE
  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm internal diameter).

  • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5. (At this low pH, the carboxylic acid is protonated and the amino group is protonated, giving the molecule a net positive charge).

  • Voltage: +20 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: 214 nm.

  • Sample Preparation: Dissolve the API in the BGE or water to a concentration of ~0.5 mg/mL.

  • Data Analysis: Compare the electropherogram to the HPLC chromatogram. Peaks that co-eluted in HPLC may be resolved in CZE, and vice-versa, providing a more complete impurity profile.

Orthogonal Method 2: Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that determines purity without chromatographic separation.[8][9] The signal integral in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[10] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated.

Scientific Rationale: qNMR is orthogonal to chromatography because it is not based on separation. It is a direct measure of the molar quantity of the analyte relative to a standard. This method is particularly powerful for identifying and quantifying impurities that are transparent to UV detection or that co-elute with the main peak in all chromatographic methods.

Experimental Protocol: ¹H qNMR
  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with high purity, chemical stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-Dinitrobenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the API into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically D1 ≥ 30 seconds) to ensure full signal relaxation and accurate integration.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methine proton of the valine moiety) and a signal from the internal standard.

  • Calculation: The purity (P) of the analyte is calculated using the following equation:[10] P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Methods for Specific Impurity Classes

A complete purity profile requires testing for specific, common impurity types that may not be detected by the primary or orthogonal methods.

Enantiomeric Purity by Chiral HPLC

Rationale: As the API has a single stereocenter, it is critical to quantify the undesired enantiomer. Enantiomers have identical physical properties in a non-chiral environment and will not be separated by the achiral methods described above. Direct separation requires a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[11][12]

  • Protocol Summary: Utilize a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) with a mobile phase consisting of a non-polar solvent (e.g., hexane/isopropanol) or in reversed-phase mode. The goal is to achieve baseline resolution of the two enantiomers to allow for accurate quantification of the undesired enantiomer down to low levels (e.g., <0.1%).[13]

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Rationale: Residual solvents from the manufacturing process are common impurities that must be controlled according to ICH Q3C guidelines.[14][15] These volatile compounds are not detectable by LC or CE methods. HS-GC is the standard technique, offering high sensitivity for volatile organic compounds.[15][16]

  • Protocol Summary: The API sample is dissolved in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed headspace vial and heated.[17] This drives the volatile residual solvents into the gas phase (headspace). An aliquot of the headspace is then automatically injected into a gas chromatograph, where the solvents are separated and quantified, typically using a flame ionization detector (FID).

Data Integration and Purity Assignment

The final purity value is assigned by critically evaluating the data from all orthogonal methods. The workflow below illustrates the decision-making process.

Purity_Workflow cluster_primary Primary & Orthogonal Purity cluster_specific Specific Impurity Tests Sample API Sample Lot HPLC Assay by RP-HPLC (e.g., 99.7% area) Sample->HPLC CE Assay by CZE (e.g., 99.6% area) Sample->CE qNMR Assay by qNMR (e.g., 99.5% w/w) Sample->qNMR Chiral Chiral HPLC (e.g., 0.05% Undesired Enantiomer) Sample->Chiral GC HS-GC (e.g., 0.1% Total Solvents) Sample->GC Compare Compare Results HPLC->Compare CE->Compare qNMR->Compare Report Final Purity Report Purity = 99.5% (by qNMR) Chrom. Purity = 99.7% (by HPLC) Compare->Report Results Correlate

Caption: Workflow for Integrated Purity Assessment.

Comparative Summary of Methods

MethodPrinciple of AnalysisStrengthsLimitationsTarget Impurities
RP-HPLC Hydrophobic PartitioningHigh resolution, robust, widely available, stability-indicating.Risk of co-elution, requires chromophore, area% assumes equal response factors.Process-related impurities, degradation products.
CZE Charge-to-Size RatioOrthogonal to HPLC, low sample/reagent use, high efficiency.[5]Lower concentration sensitivity than HPLC, sensitive to matrix effects.[6]Charged or polar impurities, isomers.
qNMR Nuclear Magnetic ResonancePrimary method, no reference standard of the analyte needed, universal detection for ¹H-containing molecules.[8][9]Lower sensitivity, requires expensive instrumentation, complex mixtures can be difficult to analyze.All organic impurities, non-chromophoric impurities.
Chiral HPLC Diastereomeric InteractionDirectly separates enantiomers.[18]Requires specific chiral column, method development can be extensive.Undesired enantiomer.
HS-GC Volatility & PartitioningHighly sensitive for volatile compounds, required by regulations.[19]Not suitable for non-volatile or thermally labile compounds.Residual organic solvents.

Conclusion and Recommendations

A single analytical result, no matter how precise, provides an incomplete picture of API purity. For 2-(4-amino-2H-1,2,3-triazol-2-yl)-3-methylbutanoic acid, a robust validation strategy must be built on the principle of orthogonality.

We recommend establishing a validated RP-HPLC method as the primary, routine quality control test for purity and stability. This should be complemented during development and for reference standard characterization with orthogonal methods. Capillary Zone Electrophoresis should be used to confirm the impurity profile from a different separation perspective. Crucially, Quantitative NMR should be employed to assign the absolute, mass-based purity, which serves as the ultimate arbiter against which chromatographic methods are compared. Finally, dedicated Chiral HPLC and HS-GC methods are not optional but mandatory for ensuring enantiomeric purity and controlling residual solvents, respectively. This integrated, multi-technique approach provides a self-validating system that ensures a comprehensive understanding of API quality, satisfying both scientific rigor and regulatory expectations.[20][21][22]

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Jadhav, S. B., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. [Link]

  • Advancements in Capillary Electrophoresis for Biopharma. (2025, April 29). Pharma Focus America. [Link]

  • Peddio, G., & Bisceglia, F. (2023, December 1). Capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

  • Assessing Chiral Purity. OpenOChem Learn. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Honda, S., & Terabe, S. (2003). Capillary electrophoresis in pharmaceutical analysis. PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • Altria, K. D. (2004). Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments. [Link]

  • Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. (2022, December 19). JEOL. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]

  • Dong, M. W. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Wrezel, P. W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • Giraudeau, P., & Akoka, S. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • ICH Q3C Impurities: Residual Solvents. USP-NF. [Link]

  • D'Souza, R., & D'Souza, A. (2020). Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography: Version 1. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. (2016, November 28). Slideshare. [Link]

  • Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse. [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. [Link]

  • 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2009, March 1). LCGC International - Chromatography Online. [Link]

  • 2-(4-amino-2h-1,2,3-triazol-2-yl)-3-methylbutanoic acid. PubChemLite. [Link]

  • 3-Methylbutanoic acid. Chemsrc. [Link]

  • Orthogonal Methods. Cygnus Technologies. [Link]

  • 2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid, (2S,3S). PubChem. [Link]

Sources

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